4-Bromo-1-chloro-2-isopropoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFOSYETWZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-1-chloro-2-isopropoxybenzene chemical properties
An In-depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene
Abstract
This technical guide offers a comprehensive examination of this compound, a polysubstituted aromatic compound with considerable utility as a versatile intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates the compound's fundamental physicochemical properties, provides an analysis of its expected spectral characteristics for unambiguous identification, explores its reactivity profile with a focus on regioselective transformations, and outlines rigorous safety and handling protocols. The insights herein are intended to empower scientific professionals to strategically and safely leverage this building block in the design and execution of complex synthetic pathways for novel chemical entities.
Foundational Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's core properties is the bedrock of its effective application in research and development. This compound is a halogenated aromatic ether whose substitution pattern presents unique opportunities for selective chemical manipulation.
Core Identifiers
The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 637022-52-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| Molecular Weight | 249.53 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)Cl | N/A |
| InChI Key | VTHAMTOHIIKONQ-UHFFFAOYSA-N | [3] |
Physicochemical Characteristics
While comprehensive experimental data is limited, the known and predicted physical properties are crucial for planning experimental setups, including solvent selection and purification strategies.
| Property | Value / Observation | Source(s) |
| Appearance | Expected to be a clear liquid or a low-melting solid (e.g., colorless to pale yellow) | |
| Melting Point | Data not available in cited literature. | N/A |
| Boiling Point | Data not available in cited literature. | N/A |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Low water solubility is expected. | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protected from light and moisture. | [4] |
Structural Elucidation via Spectroscopic Analysis
While raw spectral data is not publicly available, a theoretical analysis based on the compound's structure allows for the prediction of key spectroscopic features, which are essential for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) will be diagnostic of their ortho, meta, and para relationships. The isopropoxy group should exhibit a characteristic septet for the methine proton (CH) around δ 4.5 ppm and a doublet for the six equivalent methyl protons (CH₃) around δ 1.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. Six signals will appear in the aromatic region (approx. δ 115-155 ppm), with the carbons directly attached to the electronegative oxygen and halogen atoms shifted accordingly. The isopropoxy group will show two signals: one for the methine carbon (approx. δ 70-75 ppm) and one for the methyl carbons (approx. δ 20-25 ppm).
-
Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight and elemental composition. The molecular ion (M⁺) peak will appear as a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in prominent peaks at M, M+2, and M+4.
Reactivity Profile and Synthetic Strategy
The synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This reactivity differential is the cornerstone of its utility, enabling regioselective functionalization.
Regioselective Synthetic Transformations
The strategic exploitation of the C-Br bond allows for the sequential introduction of functionalities, preserving the chlorine atom for subsequent transformations.
Caption: Selective functionalization pathways targeting the C-Br bond.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for forming a carbon-carbon bond at the 4-position, a common objective in drug discovery programs. The choice of a phosphine ligand and a carbonate base is a well-validated system for this type of transformation.
Objective: To synthesize a 4-aryl-1-chloro-2-isopropoxybenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture), degassed
-
Schlenk flask or equivalent reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert atmosphere. Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality Note: The aqueous phase is crucial for the transmetalation step in the catalytic cycle, while toluene solubilizes the organic reagents.
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Safety, Handling, and Risk Mitigation
Proper handling of halogenated aromatic compounds is imperative. The following guidelines are based on data from structurally related chemicals and established laboratory best practices.[4][5]
Hazard Identification & PPE
-
Potential Hazards: Harmful if swallowed or inhaled.[4] Causes skin and serious eye irritation.[4]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
Standard Operating Workflow
Caption: A self-validating workflow for the safe handling of the reagent.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
4-Bromo-1-chloro-2-isopropoxybenzene CAS number 637022-52-7
An In-depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7)
Abstract
This compound is a halogenated aromatic ether that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct functional handles—a bromine atom, a chlorine atom, and an isopropoxy group—provides medicinal chemists and material scientists with a powerful scaffold for constructing complex molecular architectures. The bromine site is primed for metal-catalyzed cross-coupling reactions, the chlorine offers a potential site for nucleophilic aromatic substitution, and the isopropoxy group sterically and electronically modulates the phenyl ring. This guide provides a comprehensive technical overview of its chemical properties, a robust and logical synthesis protocol, its strategic applications in research and development, and essential safety information for laboratory professionals.
Compound Identification and Physicochemical Profile
Clarity in identification is paramount in chemical synthesis. This compound is defined by the CAS Registry Number 637022-52-7.[1][2] It is important to distinguish this isomer from the structurally related 4-Bromo-2-chloro-1-isopropoxybenzene (CAS 201849-21-0), where the positions of the chloro and isopropoxy substituents are reversed.[3][4] All data and protocols herein pertain strictly to the 637022-52-7 isomer.
Key identifiers and properties are summarized below for rapid reference and verification.
| Identifier | Value | Source |
| CAS Number | 637022-52-7 | [1][2] |
| IUPAC Name | 4-bromo-1-chloro-2-(propan-2-yloxy)benzene | |
| Synonyms | This compound | |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| Molecular Weight | 249.53 g/mol | [1] |
| InChI Key | JJGQFOSYETWZLC-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)Cl | [3] |
| Physical Form | Liquid | |
| Typical Purity | ≥97-98% | [1] |
| Storage | Store sealed in a dry environment at room temperature. |
A Validated Approach to Synthesis: The Williamson Etherification Route
While industrial-scale synthesis protocols are often proprietary, a reliable and fundamentally sound method for preparing this compound is the Williamson ether synthesis. This classic reaction provides a high-yielding and clean pathway from a readily available phenolic precursor. The causality of this choice rests on the high nucleophilicity of the phenoxide ion and the efficient Sₙ2 displacement on the secondary carbon of an isopropyl halide.
Mechanistic Rationale
The synthesis proceeds in two conceptual steps:
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic hydroxyl group of the starting material, 4-bromo-1-chloro-2-phenol. This in-situ formation of the potassium phenoxide is critical, as the resulting anion is a far more potent nucleophile than the neutral phenol. The choice of K₂CO₃ is strategic; it is strong enough to effect deprotonation, yet mild enough to prevent side reactions, and its insolubility in some organic solvents can help drive the reaction to completion.
-
Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This concerted, one-step displacement reaction forms the desired ether linkage and a halide salt byproduct. A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation (K⁺) without solvating the nucleophile, thereby maximizing its reactivity.
Proposed Laboratory-Scale Protocol
Starting Material: 4-bromo-1-chloro-2-phenol Reagents: 2-bromopropane, Anhydrous Potassium Carbonate (K₂CO₃), Acetone (anhydrous)
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-chloro-2-phenol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to create a slurry (approx. 0.2 M concentration relative to the phenol).
-
Alkylation: While stirring vigorously, add 2-bromopropane (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the solid K₂CO₃ and potassium bromide byproduct. Wash the solid cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Strategic Applications in Research and Drug Development
The utility of this compound stems from its capacity to undergo selective, sequential chemical modifications, making it a valuable intermediate.[5][6] The differential reactivity of its functional groups allows for controlled and predictable synthetic transformations.
-
Cross-Coupling Reactions (Br site): The carbon-bromine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular frameworks.
-
Nucleophilic Aromatic Substitution (Cl site): While less reactive than the bromine in cross-coupling, the chlorine atom can be displaced by strong nucleophiles under forcing conditions (high temperature/pressure), a process activated by the electron-withdrawing nature of the adjacent halogens.
-
Scaffold Modification: The isopropoxy group provides steric bulk and influences the electronic nature of the ring, which can be crucial for tuning the pharmacological properties (e.g., solubility, metabolic stability, receptor binding) of a target molecule.
Conceptual Synthesis Pathway
The following diagram illustrates a hypothetical, yet chemically logical, pathway where this compound is used as a starting scaffold to build a more complex, drug-like molecule.
Caption: Conceptual use as a scaffold in multi-step organic synthesis.
Safety, Handling, and Storage
As with all halogenated organic compounds, proper handling of this compound is essential. While a full chemical safety assessment is not publicly available, data from suppliers and structurally similar compounds provide a basis for safe laboratory practices.[7]
| Safety Aspect | Recommendation | Reference |
| GHS Signal Word | Warning | |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [8] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation. | [8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. | [8] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [8] |
| First Aid (Skin) | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | [8] |
| First Aid (Ingestion) | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention. | [8] |
| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. | [8] |
Conclusion
This compound (CAS 637022-52-7) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of novel and complex molecules. Understanding its properties, synthesis, and reactive potential empowers scientists to leverage this building block to its fullest extent, accelerating the development of next-generation chemical entities.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 637022-52-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chloro-1-isopropoxybenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Buy this compound | 637022-52-7 [smolecule.com]
- 6. 1040050-91-6|4-Bromo-2-chloro-1-(3-chloropropoxy)benzene|BLD Pharm [bldpharm.com]
- 7. keyorganics.net [keyorganics.net]
- 8. Benzaldehyde(100-52-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
4-Bromo-1-chloro-2-isopropoxybenzene molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It details the essential physicochemical properties, synthesis, and applications of this compound, a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis.
Compound Identification and Core Properties
This compound is a substituted benzene derivative featuring bromo, chloro, and isopropoxy functional groups. These groups provide multiple reactive sites, making it a valuable intermediate for creating more complex molecular architectures. Its identity and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrClO | [1][2] |
| Molecular Weight | 249.53 g/mol | [1][3] |
| CAS Number | 637022-52-7 | [1][2] |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)Br)Cl | [2] |
| InChIKey | JJGQFOSYETWZLC-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥98% | [1] |
Synthesis Pathway and Rationale
The synthesis of this compound typically proceeds through the sequential halogenation of an isopropoxybenzene precursor. The choice of reaction conditions and the order of halogen introduction are critical for achieving high regioselectivity and yield, minimizing the formation of unwanted isomers.
Core Principle: Electrophilic Aromatic Substitution The isopropoxy group (-OCH(CH₃)₂) is an ortho-, para-directing activator for electrophilic aromatic substitution due to the resonance-donating effect of the oxygen atom. This electronic influence dictates the positions where the bromine and chlorine atoms will be added to the benzene ring. The synthesis strategy leverages this principle to install the halogens at the desired C4 (para) and C1 (ortho, relative to the isopropoxy group) positions.
A generalized workflow for this synthesis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol describes a plausible, self-validating method for the synthesis of this compound.
Objective: To synthesize and purify this compound via electrophilic bromination of 1-chloro-2-isopropoxybenzene.
Materials:
-
1-chloro-2-isopropoxybenzene (starting material)
-
N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (anhydrous solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloro-2-isopropoxybenzene in the anhydrous solvent (e.g., DCM). Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of the Lewis acid (e.g., FeCl₃) to the stirred solution. The catalyst is essential as it polarizes the halogen, making it a more potent electrophile for the substitution reaction.
-
Bromination: Slowly add a solution of the brominating agent (e.g., NBS or Br₂) dissolved in the same solvent via the dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and prevent over-bromination.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Workup and Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and finally brine. This washing sequence ensures the removal of impurities and catalyst residues.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Verification: Combine the pure fractions and evaporate the solvent. Confirm the identity and purity of the final product, this compound, using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Development and Chemical Synthesis
This compound is not merely a laboratory curiosity; it is a strategic building block for synthesizing high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[4]
-
Pharmaceutical Intermediate: The compound's structure is a key precursor for more complex active pharmaceutical ingredients (APIs). The distinct halogen atoms provide orthogonal reactivity. For example, the bromo-substituent is often targeted for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.[4] This allows for the precise and efficient assembly of biaryl structures or other complex scaffolds common in modern drug candidates.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is utilized in the development of novel pesticides and herbicides.[4] The specific substitution pattern can be fine-tuned to optimize the biological activity and selectivity of the final agrochemical product.
-
Specialty Chemicals: It also serves as a starting material in the synthesis of dyes, polymers, and other specialty organic materials where a halogenated aromatic core is required.[4]
While this specific molecule is a valuable intermediate, it is part of a larger class of compounds used in major drug synthesis. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a critical intermediate in the manufacture of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[5][6] This highlights the established importance of such halogenated scaffolds in the pharmaceutical industry.
Conclusion
This compound is a well-defined chemical entity with significant utility for advanced chemical synthesis. Its defined molecular formula and weight, coupled with its versatile reactivity, make it an important tool for researchers in medicinal and materials chemistry. The synthetic protocols, though requiring careful control, are based on robust and well-understood principles of organic chemistry, ensuring its accessibility for both research and industrial applications.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 637022-52-7 [smolecule.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
An In-depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-bromo-1-chloro-2-isopropoxybenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical structure, nomenclature, physicochemical properties, synthesis, and potential applications, offering field-proven insights for researchers and scientists.
Chemical Identity and Structure
The precise chemical identity of the topic compound is crucial for accurate research and synthesis. While the query refers to "this compound," the standard and unambiguous IUPAC (International Union of Pure and Applied Chemistry) nomenclature dictates a different numbering to prioritize the principal functional group (the ether).
The correct IUPAC name for this compound is 4-bromo-2-chloro-1-isopropoxybenzene .[1] The naming convention assigns the lowest possible locants (numbers) to the substituents on the benzene ring, with the isopropoxy group considered part of the parent benzene ether.
Structure:
The chemical structure consists of a benzene ring substituted with four different groups: a bromine atom at position 4, a chlorine atom at position 2, and an isopropoxy group at position 1.
Figure 1: 2D structure of 4-bromo-2-chloro-1-isopropoxybenzene.
Molecular Formula: C₉H₁₀BrClO[1]
Canonical SMILES: CC(C)OC1=C(C=C(C=C1)Br)Cl[1]
InChI Key: VTHAMTOHIIKONQ-UHFFFAOYSA-N[1]
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its handling, reaction setup, and potential biological applications.
| Property | Value | Source |
| Molecular Weight | 249.53 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| XLogP3-AA (Lipophilicity) | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 247.96036 Da | PubChem[1] |
| Monoisotopic Mass | 247.96036 Da | PubChem[1] |
The high XLogP3-AA value indicates significant lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. The absence of hydrogen bond donors and the presence of a single acceptor (the ether oxygen) will influence its interaction with biological targets and its solvation properties.
Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene
The most logical and widely used method for the synthesis of aryl ethers like 4-bromo-2-chloro-1-isopropoxybenzene is the Williamson ether synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed in two main stages: the preparation of the precursor 4-bromo-2-chlorophenol, followed by its etherification.
Stage 1: Synthesis of 4-Bromo-2-chlorophenol
The starting material for the Williamson ether synthesis is the corresponding phenol. 4-Bromo-2-chlorophenol can be synthesized via the electrophilic bromination of 2-chlorophenol.
Figure 2: Reaction scheme for the synthesis of 4-bromo-2-chlorophenol.
Experimental Protocol:
-
Dissolution: Dissolve 2-chlorophenol in a suitable inert solvent such as carbon tetrachloride or chlorobenzene.
-
Bromination: Cool the solution and slowly add a stoichiometric amount of bromine (Br₂) while stirring. The reaction is an electrophilic aromatic substitution, where the hydroxyl group activates the ring, and the bromine is directed primarily to the para position due to steric hindrance from the ortho-chloro and hydroxyl groups.
-
Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any excess bromine.
-
Purification: The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude 4-bromo-2-chlorophenol can be further purified by recrystallization or distillation.
Stage 2: Williamson Ether Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene
This stage involves the reaction of the synthesized 4-bromo-2-chlorophenol with an isopropyl halide in the presence of a base.
Figure 3: Workflow for the Williamson ether synthesis of 4-bromo-2-chloro-1-isopropoxybenzene.
Experimental Protocol:
-
Deprotonation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chlorophenol in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[6]
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃), to the solution.[4] The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic 4-bromo-2-chlorophenoxide anion.
-
Alkylation: To the resulting phenoxide solution, add an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction mixture is then typically heated to facilitate the Sₙ2 reaction, where the phenoxide ion attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield pure 4-bromo-2-chloro-1-isopropoxybenzene.
Applications in Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structure makes it a highly valuable intermediate in medicinal chemistry. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring allows for selective and differential functionalization through various cross-coupling reactions.
4.1. A Versatile Scaffold for Analogue Synthesis:
The bromine atom is particularly susceptible to a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Stille Coupling: Reaction with organostannanes.
The chlorine atom is generally less reactive in these palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications. This differential reactivity is a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.
4.2. Role as a Key Intermediate (by Analogy):
The utility of similar halogenated aromatic compounds as key intermediates in the synthesis of blockbuster drugs highlights the potential of this compound.
-
Dapagliflozin (Antidiabetic): The synthesis of the SGLT2 inhibitor Dapagliflozin utilizes 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a crucial intermediate.[7][8][9] This underscores the importance of the bromo-chloro-substituted benzene core in constructing complex drug molecules.
-
Vismodegib (Anticancer): The Hedgehog pathway inhibitor Vismodegib is synthesized using 4-bromo-1-chloro-2-nitrobenzene as a key starting material.[10]
By analogy, this compound can serve as a starting point for the synthesis of novel therapeutic agents across various disease areas. The isopropoxy group can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the electronic effects of the bromo, chloro, and isopropoxy substituents. A septet for the methine proton of the isopropoxy group and a doublet for the two equivalent methyl groups are also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.
-
IR Spectroscopy: The infrared spectrum would show characteristic C-O stretching vibrations for the ether linkage, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2-chloro-1-isopropoxybenzene is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring differential reactivity of its halogen substituents, makes it an ideal scaffold for the synthesis of novel and complex organic molecules. A sound understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors.
References
- 1. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [chemicalbook.com]
- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-chloro-2-isopropoxybenzene
Introduction
4-Bromo-1-chloro-2-isopropoxybenzene is a halogenated aromatic ether, a class of compounds frequently utilized as building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring bromine, chlorine, and isopropoxy groups—offers multiple reactive sites for further chemical modification. However, the same reactivity and structural characteristics that make it valuable also necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview grounded in established safety protocols for halogenated organic compounds, ensuring that laboratory personnel can mitigate risks effectively while leveraging the compound's synthetic potential.
Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 201849-21-0) is not consistently available across all suppliers. Therefore, the hazard information and handling protocols detailed herein are synthesized from data on structurally similar halogenated aromatic compounds and general chemical safety principles. This conservative approach is designed to provide a robust safety framework. Users must always consult the specific SDS provided by their supplier before commencing any work.
Section 1: Chemical and Physical Identity
A foundational understanding of a chemical's physical properties is essential for anticipating its behavior under laboratory conditions, from storage to reaction work-ups.
-
IUPAC Name: 4-bromo-2-chloro-1-propan-2-yloxybenzene[1]
-
CAS Number: 201849-21-0[1]
-
Synonyms: Benzene, 4-bromo-2-chloro-1-(1-methylethoxy)-; 4-Bromo-2-chlorophenyl 1-methylethyl ether[1]
-
Molecular Formula: C₉H₁₀BrClO[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 249.53 g/mol | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 247.96036 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
These properties are computationally derived and provide a baseline for assessing factors like solubility, reactivity, and potential for bioaccumulation.
Section 2: Hazard Identification and GHS Classification
Based on the hazard profiles of analogous compounds such as 4-Bromo-1-chloro-2-fluorobenzene and 4-Bromo-1-chloro-2-methylbenzene, this compound is anticipated to be an irritant. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.[2][3]
Table 2: Anticipated GHS Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[4][5][6] |
Precautionary Statements (Selected):
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[7]
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Section 3: Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
The primary routes of exposure for this compound are inhalation, skin contact, and eye contact. A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is to contain the chemical at its source, minimizing the potential for operator exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[9][10] This is non-negotiable. The hood contains vapors, which are the primary inhalation risk, and provides a physical barrier in case of splashes.[11]
-
Ventilation: The laboratory itself should be well-ventilated to prevent the accumulation of fugitive emissions.[4]
-
Safety Stations: An eyewash station and an emergency shower must be readily accessible and tested regularly.[11][12] In the event of an exposure, immediate flushing is critical to minimizing injury.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be based on a thorough risk assessment of the procedures being performed.[13][14] The following table outlines the required PPE and the rationale for its use.
Table 3: Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4][15] A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, reactions under pressure).[15][16] | Protects against splashes of the irritant liquid, which can cause serious eye damage.[13] Standard safety glasses do not provide an adequate seal against splashes and vapors.[16] |
| Skin Protection | Gloves: Nitrile gloves are suitable for incidental contact.[11][16] For extended handling or immersion, heavier-duty gloves like neoprene or Viton® should be considered.[17] Gloves must be inspected before use and changed immediately upon contamination.[4][18] Lab Coat: A chemically resistant or flame-resistant lab coat, fully buttoned.[10][15] Footwear: Closed-toe, closed-heel shoes made of a non-porous material.[10][15] | Prevents skin contact, which can lead to irritation. The selection of glove material is critical; some solvents can quickly permeate standard gloves.[16] A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood.[15] If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9][15] | The fume hood is the primary means of respiratory protection.[10] A respirator is a backup system for situations where vapor concentrations may exceed permissible exposure limits.[15] |
Section 4: Standard Operating Protocols
Adherence to standardized procedures is paramount for ensuring reproducible science and, more importantly, consistent safety.
General Handling Protocol
-
Preparation: Before handling, review the supplier's SDS. Ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don PPE: Put on all required PPE as detailed in Table 3.
-
Transfer: Conduct all transfers of the chemical within the fume hood. Use a pipette or spatula for transfers; avoid pouring directly from large containers if possible to minimize splash risk. Keep containers closed when not in use.
-
Reaction Setup: Perform all experimental procedures within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.[9]
-
Post-Handling: After use, tightly seal the container and wipe it down with a suitable solvent (e.g., isopropanol or acetone) to remove any external contamination before returning it to storage.
-
Decontamination: Clean any contaminated glassware within the fume hood. The initial rinsate should be collected as halogenated hazardous waste.[9]
-
Doff PPE: Remove gloves and lab coat before leaving the immediate work area to prevent the contamination of common surfaces.[16] Wash hands thoroughly with soap and water.
Emergency Procedures: First Aid
Immediate and appropriate action is critical in mitigating the effects of an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][19] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][18] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[18][19] If the person feels unwell, seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[7][18] Rinse the mouth with water. Seek immediate medical attention.[19]
Emergency Procedures: Spill Response
A systematic approach to spill cleanup prevents the spread of contamination and protects laboratory personnel.
Caption: Workflow for handling a chemical spill.
Section 5: Storage and Disposal
Proper storage and disposal are critical endpoints in the chemical lifecycle, essential for laboratory safety and environmental protection.
Storage Conditions
-
Keep containers tightly closed to prevent the escape of vapors.[4][11]
-
Store away from incompatible materials, particularly strong oxidizing agents.[19]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Waste Disposal
Halogenated organic compounds require specific disposal procedures to prevent environmental contamination and the formation of highly toxic dioxins during incineration.[9][11]
-
Segregation is Key: All waste containing this compound, including rinsates from glassware and contaminated disposable materials, must be collected in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste.[11]
-
Labeling: The waste container must be robust, leak-proof, and clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[11]
-
Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9]
Caption: Workflow for the disposal of halogenated chemical waste.
References
- 1. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-1-chloro-2-methylbenzene | 54932-72-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 4-Bromo-1-chloro-2-isopropoxybenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-chloro-2-isopropoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the intricate structural details of molecules. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind spectral interpretation are discussed to provide a self-validating framework for analysis.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with atom numbering for NMR assignments, is presented below.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and isopropoxy protons.
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. A sample of the compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for NMR analysis. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | H-5 |
| ~7.2 | dd | 1H | H-3 |
| ~6.8 | d | 1H | H-6 |
| ~4.5 | sept | 1H | H-7 (isopropoxy CH) |
| ~1.3 | d | 6H | H-8, H-9 (isopropoxy CH₃) |
Interpretation:
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region will display three distinct signals. The downfield shifts are characteristic of protons attached to an aromatic ring. The electron-withdrawing nature of the chlorine and bromine atoms, along with the electron-donating isopropoxy group, will influence the precise chemical shifts.[1] The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.[2]
-
H-5 is expected to be a doublet, coupled to H-6.
-
H-3 will likely appear as a doublet of doublets, coupled to both H-5 and H-6.
-
H-6 is expected to be a doublet, coupled to H-5.
-
-
Isopropoxy Protons (H-7, H-8, H-9):
-
The methine proton (H-7) of the isopropoxy group is expected to be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is influenced by the adjacent oxygen atom.
-
The six methyl protons (H-8 and H-9) are chemically equivalent and will appear as a doublet, coupled to the single methine proton (H-7).
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Experimental Protocol:
The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A higher concentration of the sample (20-50 mg) is often required. The spectrum is typically recorded with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (C-O) |
| ~135 | C-4 (C-Br) |
| ~132 | C-5 |
| ~128 | C-1 (C-Cl) |
| ~118 | C-3 |
| ~115 | C-6 |
| ~72 | C-7 (isopropoxy CH) |
| ~22 | C-8, C-9 (isopropoxy CH₃) |
Interpretation:
-
Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electronegative oxygen of the isopropoxy group (C-2) is expected to be the most downfield. The carbons bonded to the halogens (C-1 and C-4) will also be significantly deshielded. The precise shifts are influenced by the combined electronic effects of all substituents.[3][4]
-
Isopropoxy Carbons (C-7, C-8, C-9):
-
The methine carbon (C-7) will be downfield due to its attachment to the oxygen atom.
-
The two equivalent methyl carbons (C-8 and C-9) will appear as a single signal at a much higher field (upfield).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound can be placed between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a solution cell.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2940 | Strong | Aliphatic C-H stretch (isopropoxy) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretch (symmetric) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
| 800-600 | Medium-Strong | C-Cl stretch |
| 600-500 | Medium-Strong | C-Br stretch |
Interpretation:
The IR spectrum will provide clear evidence for the key functional groups:
-
Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.[5]
-
Isopropoxy Group: Strong absorptions corresponding to the C-H stretching of the isopropyl group will be observed below 3000 cm⁻¹.
-
Aryl Ether Linkage: The strong C-O stretching vibrations are characteristic of an aryl alkyl ether.[6][7]
-
Halogen-Carbon Bonds: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol:
The mass spectrum would be obtained using a mass spectrometer, typically with electron impact (EI) ionization. The sample is introduced into the instrument, ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 248/250/252 | Molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺ |
| 206/208/210 | [M - C₃H₆]⁺ |
| 164/166 | [M - C₃H₇ - Cl]⁺ or [M - C₃H₆ - Br]⁺ |
| 127 | [M - Br - C₃H₇]⁺ |
Interpretation:
The most characteristic feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak.
-
Isotopic Pattern: Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[8][9] The expected pattern for a compound containing one bromine and one chlorine atom will show peaks at M, M+2, and M+4, with a characteristic intensity ratio.[10]
-
Fragmentation: The molecular ion can undergo fragmentation, and the resulting fragment ions can provide further structural information. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. The loss of a propene molecule (C₃H₆) from the isopropoxy group is a likely fragmentation pathway. Subsequent loss of the halogen atoms can also be observed.
Caption: A simplified potential fragmentation pathway for this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and confirmation of this compound. By understanding the fundamental principles of each technique and the expected spectral features for this class of compound, researchers can confidently interpret their experimental data, ensuring the identity and purity of this important chemical intermediate. The provided predicted data and interpretations serve as a valuable reference for scientists engaged in the synthesis and application of this molecule.
References
- 1. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR spectrum: Ethers [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-chloro-2-isopropoxybenzene
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-bromo-1-chloro-2-isopropoxybenzene. In the absence of a publicly available experimental spectrum, this document serves as an expert-level reference, leveraging established principles of NMR spectroscopy and data from analogous substituted benzene structures to forecast chemical shifts, coupling constants, and signal multiplicities. The guide is structured to offer researchers and drug development professionals a foundational understanding of the molecule's spectral characteristics, a robust protocol for experimental data acquisition, and an introduction to advanced 2D NMR techniques for unambiguous structural confirmation.
Introduction to the Structural Elucidation Challenge
This compound is a polysubstituted aromatic compound with potential applications as a building block in synthetic organic chemistry. Its precise structural characterization is paramount for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule, explaining the causal relationships between its electronic and steric features and the resulting spectral data.
Molecular Structure and Symmetry Analysis
To predict an NMR spectrum, a thorough analysis of the molecule's structure and symmetry is the critical first step. The substitution pattern on the benzene ring—featuring four different groups—removes all planes of symmetry.
Key Structural Features:
-
Asymmetry: The molecule is asymmetric. Consequently, all three aromatic protons and all six aromatic carbons are chemically non-equivalent and are expected to produce distinct signals in the NMR spectra.
-
Substituent Effects: The spectral appearance is governed by the interplay of three different substituents on the aromatic ring:
-
Isopropoxy (-OCH(CH₃)₂): A strongly electron-donating group (activating) via resonance, which shields the ortho and para positions.
-
Chlorine (-Cl): An electron-withdrawing group via induction but weakly electron-donating via resonance. It is considered a deactivating group.[2]
-
Bromine (-Br): Similar to chlorine, it is an inductively withdrawing and weakly resonance-donating group.[3][4]
-
Below is the annotated structure of this compound, with atoms numbered for clarity in the subsequent spectral analysis.
Caption: Numbered structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show five distinct sets of signals: three in the aromatic region and two in the aliphatic region. The analysis relies on understanding chemical shifts (δ), integration (proton count), and spin-spin coupling (signal splitting).[5][6]
Aliphatic Region: The Isopropoxy Signature
The isopropoxy group provides two characteristic and easily identifiable signals:
-
Methine Proton (H7): This single proton is adjacent to seven other protons (six on the two methyl groups and one oxygen, which does not couple). According to the n+1 rule, its signal will be split into a septet (7 lines).[6] It is attached to an oxygen atom, which deshields it, placing its chemical shift in the range of δ 4.5 - 4.8 ppm .
-
Methyl Protons (H8, H9): The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single methine proton (H7), so their signal will be split into a doublet (2 lines). These protons are further from the electronegative oxygen and will appear more upfield, around δ 1.3 - 1.5 ppm .
Aromatic Region: A Complex Multiplet System
The three aromatic protons (H3, H5, H6) will appear in the typical aromatic region of δ 6.5 - 8.0 ppm. Due to their close chemical shifts and mutual coupling, they may form a complex, second-order multiplet system, especially at lower field strengths.[7] However, a first-order analysis provides a strong predictive framework.
-
H3: This proton is ortho to the powerfully electron-donating isopropoxy group and meta to the bromine atom. The strong shielding from the isopropoxy group will shift it significantly upfield relative to the others. It is coupled to H5 (a four-bond meta coupling, J ≈ 2-3 Hz). It has no ortho neighbors, so it is predicted to be a doublet . Expected chemical shift: δ 6.8 - 7.0 ppm .
-
H5: This proton is positioned between the chlorine and bromine atoms (meta to both) and is also coupled to H3 (meta) and H6 (ortho, J ≈ 8-9 Hz). This will result in a doublet of doublets (dd) . Its chemical shift will be influenced by the deshielding effects of the adjacent halogens. Expected chemical shift: δ 7.2 - 7.4 ppm .
-
H6: This proton is ortho to the chlorine atom and meta to the isopropoxy group. The deshielding effect of the adjacent chlorine will place it downfield. It is coupled to H5 (ortho), resulting in a doublet . Expected chemical shift: δ 7.4 - 7.6 ppm .
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H8, H9 (-CH₃) | 1.3 - 1.5 | 6H | Doublet (d) | J = ~6-7 Hz |
| H7 (-CH) | 4.5 - 4.8 | 1H | Septet (sept) | J = ~6-7 Hz |
| H3 | 6.8 - 7.0 | 1H | Doublet (d) | Jmeta = ~2-3 Hz |
| H5 | 7.2 - 7.4 | 1H | Doublet of Doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz |
| H6 | 7.4 - 7.6 | 1H | Doublet (d) | Jortho = ~8-9 Hz |
Predicted ¹³C NMR Spectrum Analysis
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single line (a singlet).[8] Given the molecule's asymmetry, a total of nine distinct signals are expected: six for the aromatic carbons and three for the isopropoxy carbons (one was a typo in the structure, C7, C8 and C9 are the isopropoxy carbons, so it's 6 aromatic + 3 aliphatic = 9 signals). The chemical shifts are highly sensitive to the electronic environment.[9]
Aliphatic Region
-
C7 (Methine): This carbon is directly attached to oxygen, causing a significant downfield shift into the δ 70 - 75 ppm range.
-
C8, C9 (Methyls): These equivalent carbons are in a typical alkane-like environment and will appear far upfield, around δ 20 - 25 ppm .
Aromatic Region
Assigning the six aromatic carbons requires careful consideration of additive substituent effects. The typical range for benzene carbons is δ 110-170 ppm.
-
C1 (C-Cl): The carbon bearing the chlorine atom will be deshielded, but less so than the carbon attached to oxygen. Expected shift: δ 128 - 132 ppm .
-
C2 (C-O): The direct attachment to the highly electronegative oxygen atom causes strong deshielding, placing this signal the furthest downfield of the aromatic carbons. Expected shift: δ 150 - 155 ppm .
-
C3 (C-H): This carbon is ortho to the electron-donating isopropoxy group and will be shielded. Expected shift: δ 115 - 120 ppm .
-
C4 (C-Br): The carbon attached to bromine is subject to the "heavy atom effect," where the large electron cloud of bromine provides diamagnetic shielding, shifting the signal upfield counter to what electronegativity would suggest.[3][4] Expected shift: δ 112 - 117 ppm .
-
C5 (C-H): This carbon is flanked by two halogen-bearing carbons and will be moderately deshielded. Expected shift: δ 125 - 130 ppm .
-
C6 (C-H): Positioned ortho to the C-Cl carbon and meta to the C-O carbon, this signal is expected in the mid-aromatic range. Expected shift: δ 122 - 127 ppm .
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C8, C9 (-CH₃) | 20 - 25 | Standard aliphatic methyl carbon |
| C7 (-CH) | 70 - 75 | Aliphatic carbon attached to oxygen |
| C4 (C-Br) | 112 - 117 | Shielded by heavy atom effect[3][4] |
| C3 | 115 - 120 | Shielded by ortho -O-iPr group |
| C6 | 122 - 127 | Moderately deshielded environment |
| C5 | 125 - 130 | Influenced by adjacent C-Cl and C-Br |
| C1 (C-Cl) | 128 - 132 | Deshielded by attached chlorine |
| C2 (C-O) | 150 - 155 | Strongly deshielded by attached oxygen |
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality NMR data for the title compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Spectrometer Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 8 to 16 scans with a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra to obtain pure absorption peaks.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet center peak at δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide foundational data, 2D NMR experiments are essential for irrefutable signal assignment, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show cross-peaks between H5 and H6 (ortho coupling) and between H7 and the H8/H9 doublet, confirming their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the ¹H signals for H3, H5, H6, H7, and H8/H9 to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton.
Caption: Logical workflow for using 2D NMR to achieve full structural assignment.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a unique and information-rich set of signals reflecting the molecule's asymmetric nature and complex electronic environment. The characteristic septet-doublet pattern of the isopropoxy group serves as a reliable starting point for analysis, while the three distinct and mutually-coupled aromatic protons provide a detailed fingerprint of the substitution pattern. The ¹³C spectrum, with its nine resolved signals, confirms the molecular asymmetry, with the carbon attached to bromine showing a characteristic upfield shift due to the heavy atom effect. By following the outlined experimental protocol and employing advanced 2D NMR techniques, researchers can confidently verify the structure of this compound and ensure its suitability for further applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. askthenerd.com [askthenerd.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene and Its Isomer for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 4-Bromo-1-chloro-2-isopropoxybenzene, with a critical examination of its commercially available isomeric form, 4-Bromo-2-chloro-1-isopropoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the availability, synthesis, and potential applications of these compounds.
Introduction and Isomeric Distinction
The nomenclature surrounding bromo-chloro-isopropoxybenzene can lead to ambiguity. It is crucial to distinguish between two commercially available isomers, which possess distinct chemical structures and CAS numbers. The correct identification of these isomers is paramount for reproducible research and development.
-
This compound: CAS Number 637022-52-7
-
4-Bromo-2-chloro-1-isopropoxybenzene: CAS Number 201849-21-0
This guide will address both isomers, with a primary focus on their commercial availability and potential utility as building blocks in organic synthesis. While both isomers are available for purchase, their specific applications in drug development are not extensively documented in publicly available literature. Their value lies in their potential as scaffolds for the synthesis of more complex molecules.
Commercial Availability
Both isomers of bromo-chloro-isopropoxybenzene are available from a range of chemical suppliers, typically in research-grade purities. The availability of these compounds in varying quantities allows for their use in both small-scale research and larger-scale synthetic projects.
Table 1: Commercial Availability of Bromo-chloro-isopropoxybenzene Isomers
| Isomer | CAS Number | Representative Suppliers | Typical Purity |
| This compound | 637022-52-7 | ChemUniverse, Smolecule, Sigma-Aldrich[1][2] | 97-98%[1][2] |
| 4-Bromo-2-chloro-1-isopropoxybenzene | 201849-21-0 | AbacipharmTech, Acmec Biochemical[3][4] | 95-98%[3][4] |
It is important to note that while these compounds are commercially available, they are not as widely cited in patents and scientific literature as other, structurally similar building blocks. This suggests that their application in large-scale pharmaceutical manufacturing is not yet established.
Synthesis and Purification
While specific, detailed, and peer-reviewed synthesis protocols for this compound and its isomer are not readily found in the chemical literature, a logical and well-established synthetic route would be the Williamson ether synthesis.[1][5][6][7] This method involves the reaction of a corresponding bromo-chlorophenol with an isopropylating agent.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for the preparation of ethers.[1][5][6][7] The general reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Diagram 1: Proposed Williamson Ether Synthesis for this compound
A proposed two-step synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol is based on the principles of the Williamson ether synthesis and should be adapted and optimized by the practicing chemist.
Materials:
-
4-Bromo-1-chloro-2-hydroxybenzene (starting material)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3) (base)
-
2-Bromopropane or 2-Iodopropane (isopropylating agent)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Deprotonation: To a solution of 4-Bromo-1-chloro-2-hydroxybenzene in anhydrous DMF, slowly add a molar equivalent of sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Alkylation: To the solution of the sodium phenoxide, add a slight excess (1.1-1.2 equivalents) of 2-bromopropane. Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene
A similar synthetic strategy would be employed for the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene, starting from 4-bromo-2-chlorophenol. The commercial availability of 4-bromo-2-chlorophenol makes this a feasible synthetic route.[8]
Applications in Drug Development and Medicinal Chemistry
While there is a lack of specific examples of this compound and its isomer in the synthesis of marketed drugs, their chemical structure suggests potential applications as versatile intermediates in medicinal chemistry. The presence of three distinct functional groups on the benzene ring—a bromine atom, a chlorine atom, and an isopropoxy group—provides multiple handles for chemical modification.
-
Cross-Coupling Reactions: The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex molecular architectures commonly found in drug candidates.
-
Nucleophilic Aromatic Substitution: The chlorine atom can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of an activating group.
-
Modification of the Isopropoxy Group: The isopropoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized.
The strategic placement of the bromo, chloro, and isopropoxy groups allows for regioselective transformations, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.
It is noteworthy that a structurally related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , is a key intermediate in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[9][10][11][12][13][14] This highlights the potential utility of the bromo-chloro-alkoxybenzene scaffold in the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its isomer. It is essential to consult the Safety Data Sheet (SDS) for each specific compound before use.
Table 2: GHS Hazard Statements for Bromo-chloro-isopropoxybenzene Isomers
| Isomer | CAS Number | GHS Hazard Statements |
| This compound | 637022-52-7 | Irritant.[15] Specific H-statements should be obtained from the supplier's SDS. |
| 4-Bromo-2-chloro-1-isopropoxybenzene | 201849-21-0 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16] |
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound and its isomer, 4-Bromo-2-chloro-1-isopropoxybenzene, are commercially available chemical intermediates with potential applications in organic synthesis and medicinal chemistry. While their direct use in the synthesis of marketed drugs is not well-documented, their polysubstituted aromatic structure makes them attractive starting materials for the generation of novel compounds in drug discovery programs. A sound understanding of their synthesis, likely via the Williamson ether synthesis, and their safe handling are essential for their effective utilization in the laboratory. Further research into the reactivity and applications of these isomers is warranted to fully explore their potential in the development of new therapeutic agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 637022-52-7 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [chemicalbook.com]
- 10. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 11. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 12. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 13. pharmaoffer.com [pharmaoffer.com]
- 14. patents.justia.com [patents.justia.com]
- 15. 637022-52-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 16. 201849-21-0[4-Bromo-2-chloro-1-isopropoxybenzene]- Acmec Biochemical [acmec.com.cn]
Reactivity of 4-Bromo-1-chloro-2-isopropoxybenzene with organometallics
An In-Depth Technical Guide to the Reactivity of 4-Bromo-1-chloro-2-isopropoxybenzene with Organometallic Reagents
Foreword: Unlocking the Synthetic Potential of a Key Intermediate
In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic functionalization of poly-substituted aromatic rings is a cornerstone of molecular design. This compound has emerged as a valuable building block, notably as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin. Its utility stems from the differential reactivity of its substituents, which allows for a series of selective transformations. This guide provides an in-depth exploration of the reactivity of this substrate with common classes of organometallic reagents, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. The aim is to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to design robust and efficient synthetic routes.
A Structural and Electronic Analysis of the Substrate
The reactivity of this compound is dictated by the interplay of its three substituents on the benzene ring. A thorough understanding of their individual and collective effects is paramount for predicting and controlling its chemical behavior.
-
Halogen Substituents (Br vs. Cl): The primary sites for organometallic reactions are the carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy for a C-Br bond is significantly lower than that of a C-Cl bond on an aromatic ring. Consequently, oxidative addition occurs preferentially at the C-Br bond, providing a powerful tool for regioselective functionalization.[1] This inherent reactivity difference is the foundation for most cross-coupling strategies involving this substrate.
-
The Isopropoxy Group (-O-iPr): This alkoxy group is a strong electron-donating group through resonance and a moderately activating group in electrophilic aromatic substitution. In the context of organometallic reactions, its most critical role is as a Directing Metalation Group (DMG) .[2] The oxygen atom's lone pairs can coordinate to Lewis acidic metals, particularly lithium. This coordination directs strong organolithium bases to deprotonate the sterically accessible ortho-position (C3), a process known as directed ortho-metalation (DoM).[2][3] This creates a potential competing reaction pathway to halogen-metal exchange, the outcome of which is highly dependent on reaction conditions.
The confluence of these features makes this compound a versatile substrate where reaction pathways can be selectively chosen by carefully tuning the reagents and conditions.
Caption: Reactivity map of this compound.
Halogen-Metal Exchange: Generating Aryl Anion Equivalents
One of the most fundamental transformations for aryl halides is halogen-metal exchange, which converts the electrophilic carbon-halogen bond into a nucleophilic carbon-metal bond. This "umpolung" or reversal of polarity is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
Organolithium Reagents
Treatment of this compound with strong alkyllithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) can lead to two primary outcomes: bromine-lithium exchange or directed ortho-metalation.
-
Bromine-Lithium Exchange: This is typically the faster and more favorable reaction pathway, especially at low temperatures (e.g., -78 °C). The reaction proceeds via an ate-complex, and the greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond ensure high selectivity.[4] The resulting aryllithium species is a potent nucleophile.
-
Directed ortho-Metalation (DoM): If the reaction temperature is allowed to rise or if a chelating agent like TMEDA (tetramethylethylenediamine) is used, deprotonation at the C3 position, ortho to the isopropoxy directing group, becomes competitive.[3][5] This occurs because the alkyllithium reagent coordinates with the isopropoxy oxygen, delivering the base intramolecularly to the adjacent proton.[2]
To favor the desired bromine-lithium exchange, the reaction should be performed at very low temperatures (-78 °C or below) and the organolithium reagent should be added slowly to the substrate solution.
Grignard Reagents
Formation of the corresponding Grignard reagent can be achieved via magnesium-halogen exchange using reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). This method, often called a Knochel-type exchange, is highly effective for converting aryl bromides into Grignard reagents under mild conditions and tolerates a wider range of functional groups than classical Grignard formation with magnesium metal.[6] The exchange is again highly selective for the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions proceed with excellent regioselectivity at the C-Br position.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (boronic acid or ester) and an organic halide.[8][9] It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. The reaction requires a palladium catalyst, a phosphine ligand, and a base.
-
Catalytic Cycle: The mechanism involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine.[11][12] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction requires a palladium catalyst, a specialized phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base like sodium tert-butoxide.
The choice of ligand is critical and depends on the specific amine and aryl halide coupling partners.[13] The mechanism follows a similar catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] The reaction is unique in that it typically requires a co-catalyst, copper(I) iodide, in addition to the palladium catalyst and an amine base (which also often serves as the solvent).[15][16]
The role of the copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] Copper-free Sonogashira protocols have also been developed.[15]
Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry.[18][19] The reaction requires a palladium catalyst and a base to neutralize the H-X generated during the catalytic cycle. The mechanism differs slightly from the others after the oxidative addition step, proceeding via alkene coordination, migratory insertion, and β-hydride elimination.[20]
Summary of Reactivity and Conditions
The following table summarizes the primary organometallic reactions of this compound, highlighting the selective nature of these transformations.
| Reaction Type | Organometallic Reagent | Catalyst/Conditions | Site of Reaction | Product Type |
| Halogen-Metal Exchange | n-BuLi or s-BuLi | THF, -78 °C | C-Br | Aryllithium |
| Grignard Formation | i-PrMgCl·LiCl | THF, 0 °C to RT | C-Br | Arylmagnesium Halide |
| Directed ortho-Metalation | n-BuLi / TMEDA | Ether/Hexane, > -40 °C | C-H (ortho to O-iPr) | Aryllithium |
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ / Ar'-B(pin) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-Br | Biaryl |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-Br | Aryl Amine |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, CuI (co-catalyst), Amine Base (e.g., Et₃N) | C-Br | Aryl Alkyne |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-Br | Substituted Alkene |
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and safety considerations of the laboratory environment.
Protocol 5.1: Selective Bromine-Lithium Exchange and Formylation
This protocol describes the generation of an aryllithium intermediate and its subsequent reaction with an electrophile, N,N-dimethylformamide (DMF), to yield an aldehyde.
Workflow Diagram:
Caption: Experimental workflow for bromine-lithium exchange and formylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the aryllithium species.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe.
-
Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Cool the reaction to 0 °C with an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 5.2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a typical Suzuki-Miyaura coupling to form the corresponding biaryl product.[21]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add a mixture of solvents, typically toluene and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate whose reactivity is governed by a predictable hierarchy. The greater lability of the C-Br bond compared to the C-Cl bond allows for highly regioselective functionalization through a host of modern organometallic reactions, including halogen-metal exchange and numerous palladium-catalyzed cross-coupling transformations. Furthermore, the presence of the ortho-directing isopropoxy group introduces a competing pathway of directed metalation, which can be either suppressed or exploited by careful control of reaction conditions. A deep understanding of these competing pathways and the principles behind catalyst and reagent selection empowers chemists to strategically and efficiently construct complex molecular architectures for pharmaceutical and materials science applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
Role of 4-Bromo-1-chloro-2-isopropoxybenzene in Dapagliflozin synthesis
An In-Depth Technical Guide on the Core Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in Dapagliflozin Synthesis
This guide provides a comprehensive technical analysis of the pivotal role played by the intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, in the synthesis of Dapagliflozin. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations for this important active pharmaceutical ingredient (API).
Introduction: The Strategic Synthesis of a Modern Antidiabetic Agent
Dapagliflozin is a leading member of the gliflozin class of drugs, which function as selective sodium-glucose cotransporter-2 (SGLT2) inhibitors for the treatment of type-2 diabetes.[1][2] By inhibiting SGLT2 in the kidneys, Dapagliflozin reduces the reabsorption of glucose into the bloodstream and promotes its excretion through urine, thereby effectively lowering blood sugar levels. The core of the Dapagliflozin molecule is a C-aryl glucoside structure, where a glucose moiety is connected to an aglycone via a carbon-carbon bond. This C-C linkage is a key structural feature, rendering the molecule resistant to enzymatic hydrolysis by glycosidases, which contrasts with the more labile O-glycosidic bonds found in many natural compounds.[3][4][5]
The construction of this stable C-glycosidic bond is the central challenge in the synthesis of Dapagliflozin. The success of this synthesis hinges on a carefully designed strategy that utilizes a specific, pre-functionalized aromatic building block. This guide focuses on that critical building block: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene .
A Note on Nomenclature: The topic query specified "4-Bromo-1-chloro-2-isopropoxybenzene." However, a thorough review of the authoritative scientific literature and patents reveals that the key intermediate widely employed in established Dapagliflozin syntheses is the ethoxybenzyl derivative, not an isopropoxybenzene derivative.[6][7][8] Therefore, this guide will focus on the scientifically validated and industrially relevant compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, to ensure technical accuracy and practical relevance.
Part 1: The L Keystone Intermediate: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
The choice of a starting material in a multi-step synthesis is never arbitrary. It is a strategic decision that dictates the entire synthetic route. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a prime example of a molecule engineered for a specific purpose.
Structural and Functional Analysis
The molecule's structure is tailored for the synthesis:
-
The Bromine Atom: This is the most critical functional handle on the molecule. The carbon-bromine bond is sufficiently polarized to allow for facile metal-halogen exchange. This reaction converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species (typically an aryllithium or Grignard reagent), which is essential for forming the new carbon-carbon bond with the sugar moiety.[7]
-
The Chlorine Atom: The chlorine atom is a permanent fixture of the final Dapagliflozin structure. Its relative inertness compared to bromine under the conditions of metal-halogen exchange is crucial for regioselectivity.
-
The 4-Ethoxybenzyl Group: This entire substituent constitutes the second "wing" of the aglycone. It is pre-installed on the intermediate to avoid complex cross-coupling reactions at a later stage, thereby streamlining the synthesis.
Synthesis of the Intermediate
The preparation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene itself is a multi-step process that typically begins with 5-bromo-2-chlorobenzoic acid.[6][9] The common route involves two key transformations:
-
Friedel-Crafts Acylation: The 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acid chloride, often using oxalyl chloride or thionyl chloride.[10][11][12] This acyl chloride then reacts with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the benzophenone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[12][13]
-
Reduction of the Ketone: The carbonyl group of the benzophenone intermediate is then reduced to a methylene bridge (-CH₂-). A common and effective method for this reduction is using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[14] This two-step, one-pot process efficiently yields the target intermediate.[6][8]
Part 2: The Core Transformation: Forging the C-Aryl Glycoside Bond
The central event in the synthesis is the coupling of the aryl unit, derived from 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, with a protected glucose derivative.
The Reaction Pathway
The established and most common method involves the reaction of an aryllithium species with a protected D-glucono-1,5-lactone.
Step 1: Generation of the Aryllithium Nucleophile The process begins by dissolving 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in an anhydrous ethereal solvent, such as a mixture of tetrahydrofuran (THF) and toluene.[1] The solution is cooled to a very low temperature, typically -78 °C, to control reactivity and prevent side reactions. A strong organolithium base, most commonly n-butyllithium (n-BuLi), is then added dropwise.[1][15] The n-butyl anion rapidly exchanges with the bromine atom on the aromatic ring, generating the highly reactive aryllithium species.
Step 2: Nucleophilic Attack on Protected Gluconolactone The protected sugar component, typically 2,3,4,6-tetra-O-trimethylsilyl (TMS)-D-glucono-1,5-lactone, is then introduced to the cold aryllithium solution.[2] The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of the lactone, breaking the carbonyl π-bond.
Step 3: Formation of the Hemiketal (Lactol) Intermediate After the initial nucleophilic addition, an acidic workup (e.g., with methanesulfonic acid in methanol) removes the silyl protecting groups and protonates the oxygen, leading to the formation of a cyclic hemiketal, also known as a lactol.[2] This intermediate is the direct precursor to the final C-glucoside structure.
Mechanistic Diagram
Caption: Mechanism of C-Aryl Glycoside Bond Formation.
Part 3: The Endgame: Reduction and Deprotection
With the core C-C bond established, the synthesis proceeds to the final steps to reveal the Dapagliflozin molecule.
Reduction of the Anomeric Center
The hemiketal intermediate possesses a hydroxyl group at the anomeric position (C1 of the glucose ring). This hydroxyl group must be removed and replaced with a hydrogen atom to complete the C-glucoside structure. This is accomplished via a reductive deoxygenation reaction. The most common and effective reagent system for this transformation is triethylsilane (Et₃SiH) as the hydride source, activated by a strong Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[2] This reduction stereoselectively yields the desired β-anomer, which is the correct stereochemistry for Dapagliflozin.
Final Deprotection
If the glucose hydroxyl groups were protected with groups other than TMS (which are removed during the initial workup), such as acetyl groups, a final deprotection step is required. For acetylated intermediates, hydrolysis under basic conditions, for instance using lithium hydroxide (LiOH) or an amine base, effectively removes the acetyl groups to yield the final Dapagliflozin API.[2][16]
Overall Synthesis Workflow
Caption: Overall Synthetic Workflow to Dapagliflozin.
Part 4: Experimental Protocols and Data
Adherence to precise experimental conditions is paramount for achieving high yields and purity in this synthesis.
Detailed Protocol for the C-Glycosylation Step
The following is a representative protocol synthesized from published literature and patents.[1][15] Reagent quantities and reaction times should be optimized for specific laboratory conditions and scales.
-
Reactor Setup: A multi-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) and toluene are added to dissolve the starting material under a positive pressure of nitrogen.
-
Cooling: The reaction mixture is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (approx. 1.0-1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours.
-
Coupling: A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.0-1.2 eq) in anhydrous THF is added slowly to the aryllithium solution, again maintaining the temperature below -70 °C. The reaction is stirred for several hours at -78 °C.
-
Quenching and Deprotection: The reaction is quenched by the slow addition of a solution of methanesulfonic acid in methanol. The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The mixture is neutralized with an aqueous bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude hemiketal intermediate.
Quantitative Data Summary
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference |
| Lithiation/Coupling | n-BuLi, Protected Gluconolactone | THF / Toluene | -78 | 75-85% (crude) | [2] |
| Reduction | Et₃SiH, BF₃·OEt₂ | CH₂Cl₂ / Acetonitrile | -15 to 25 | 80-90% | [2][17] |
| Deprotection (Acetal) | LiOH·H₂O | THF / MeOH / H₂O | 20-30 | >95% | [1] |
Conclusion
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is not merely a starting material but the cornerstone of a highly effective and convergent strategy for the synthesis of Dapagliflozin. Its carefully arranged functional groups—a reactive bromine for C-C bond formation and a stable chloro-substituted diarylmethane backbone—enable the direct and regioselective construction of the complex aglycone. The conversion of this intermediate via a low-temperature lithiation and coupling sequence represents the key C-glycosylation event, elegantly solving the primary challenge of the synthesis. This guide has illuminated the causality behind its selection and application, providing a clear, mechanism-based understanding for professionals in the field of pharmaceutical development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [chemicalbook.com]
- 14. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 16. WO2015040571A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Bromo-1-chloro-2-isopropoxybenzene
Introduction: The Strategic Value of Aryl Ethers
4-Bromo-1-chloro-2-isopropoxybenzene is a substituted aromatic ether. Molecules of this class are pivotal intermediates in the synthesis of complex organic structures, particularly in the development of pharmaceuticals and materials science. The presence of three distinct functional handles—a bromo group, a chloro group, and an isopropoxy ether—on the benzene ring provides significant synthetic versatility. The bromine and chlorine atoms can be selectively targeted in various cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitutions, while the isopropoxy group modifies the electronic properties and steric profile of the molecule.[1]
This document provides a comprehensive guide for the synthesis of this compound from 2-chloro-5-bromophenol via the Williamson ether synthesis, a robust and widely adopted method for forming the ether linkage.
Scientific Principles: The Williamson Ether Synthesis
The synthesis route is based on the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][3] The reaction proceeds in two conceptual steps:
-
Deprotonation: The acidic proton of the hydroxyl group in 2-chloro-5-bromophenol is abstracted by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkyl halide (in this case, 2-bromopropane), displacing the halide leaving group in a concerted, backside attack to form the desired ether.[2][3][4]
Causality Behind Experimental Choices
-
Choice of Base (Potassium Carbonate): While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is a safer, non-pyrophoric, and effective choice for deprotonating phenols.[5] It is a moderately weak base that is sufficient to generate the phenoxide nucleophile without promoting significant side reactions. Its mechanism often involves reacting with trace amounts of water to form potassium hydroxide (KOH), which then acts as the primary base.[6][7]
-
Choice of Alkylating Agent (2-Bromopropane): 2-Bromopropane serves as the source of the isopropyl group. As a secondary alkyl halide, it is susceptible to a competing E2 elimination reaction, especially with sterically hindered or strong bases.[4][8][9] However, under the moderately basic conditions provided by K₂CO₃ and at controlled temperatures, the SN2 substitution pathway is favored to yield the desired ether.[9]
-
Choice of Solvent (Acetone): A polar aprotic solvent like acetone is ideal. It effectively dissolves the ionic phenoxide intermediate and the organic alkyl halide, but it does not participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thereby reducing its reactivity.[2][8] N,N-dimethylformamide (DMF) is another common alternative.[2][5][8]
-
Phase Transfer Catalysis (Optional Enhancement): To enhance reaction rates, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can be employed. A PTC facilitates the transfer of the ionic phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[2][10][11][12] This is particularly useful for achieving higher yields and milder reaction conditions.[10][11][13]
Reaction Mechanism Diagram
Caption: Figure 1: SN2 Mechanism for Isopropoxybenzene Formation
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-5-bromophenol | 183802-98-4 | 207.45 | 5.00 g | 24.1 |
| 2-Bromopropane | 75-26-3 | 122.99 | 4.44 g (3.24 mL) | 36.1 (1.5 eq) |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 6.66 g | 48.2 (2.0 eq) |
| Acetone (Anhydrous) | 67-64-1 | 58.08 | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |
| Hexane/Heptane | 110-54-3 / 142-82-5 | - | ~400 mL | - |
| Saturated Brine Solution | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Equipment for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-bromophenol (5.00 g, 24.1 mmol) and anhydrous potassium carbonate (6.66 g, 48.2 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate.
-
-
Reaction Execution:
-
Begin stirring the suspension.
-
Add 2-bromopropane (3.24 mL, 36.1 mmol) to the mixture through the top of the condenser.
-
Heat the reaction mixture to a gentle reflux (approx. 56-60 °C) and maintain for 6-8 hours. The reaction is typically complete within this timeframe.[2][8]
-
In-Process Control: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon consumption of the starting phenol spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude oil/solid in ethyl acetate (100 mL).
-
Transfer the solution to a 500 mL separatory funnel and wash with water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again via rotary evaporation to yield the crude product.[14]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[14]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain this compound as a pure solid or oil.
-
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous in-process controls and comprehensive final product characterization.
-
Reaction Monitoring (TLC): Thin-Layer Chromatography provides a real-time assessment of the reaction's progress. By comparing the reaction mixture to a spot of the starting 2-chloro-5-bromophenol, one can visually confirm the consumption of the reactant and the formation of a new, less polar product spot. This prevents premature work-up and ensures the reaction proceeds to completion, maximizing yield.
-
Final Product Characterization: The identity and purity of the synthesized this compound must be unequivocally confirmed using spectroscopic methods.
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons will appear as distinct signals in the ~6.8-7.5 ppm range. The methine proton (-CH) of the isopropoxy group will be a septet around 4.5 ppm. The two methyl groups (-CH₃) will appear as a doublet around 1.3-1.4 ppm.[15] |
| ¹³C NMR | Aromatic carbons will appear in the ~110-155 ppm range. The carbon attached to the oxygen will be downfield-shifted. The isopropoxy carbons will appear in the upfield region (~20-75 ppm).[15][16] |
| FTIR | Absence of a broad O-H stretch (from the starting phenol) around 3200-3600 cm⁻¹. Presence of strong C-O-C stretching bands characteristic of an aryl alkyl ether, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[15][17][18] |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (249.53 g/mol ). The characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks of ~1:1 ratio) and one chlorine atom (M⁺ and M+2 peaks of ~3:1 ratio) will be observable, confirming the elemental composition. |
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Primary Hazards | Precautionary Measures |
| 2-Chloro-5-bromophenol | Irritant. Harmful if swallowed or in contact with skin. Causes serious eye irritation.[19][20] | Avoid contact with skin, eyes, and clothing. Do not ingest. |
| 2-Bromopropane | Highly flammable liquid and vapor. May damage fertility. May cause damage to organs through prolonged exposure.[21][22][23] | Keep away from heat, sparks, and open flames. Obtain special instructions before use. Avoid breathing vapors. Handle with extreme care.[21][22] |
| Potassium Carbonate | Causes serious eye irritation. | Avoid contact with eyes. Handle in a way that minimizes dust generation. |
| Acetone/Ethyl Acetate/Hexane | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Keep away from ignition sources. Use in a well-ventilated area. Avoid inhaling vapors. |
References
- 1. Buy this compound | 637022-52-7 [smolecule.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jetir.org [jetir.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 16. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR [m.chemicalbook.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. kscl.co.in [kscl.co.in]
- 23. fishersci.com [fishersci.com]
Application Notes and Protocols for the Chemoselective Suzuki Coupling of 4-Bromo-1-chloro-2-isopropoxybenzene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide provides a detailed protocol and in-depth application notes for the chemoselective Suzuki coupling of 4-bromo-1-chloro-2-isopropoxybenzene. This dihalogenated substrate offers a unique opportunity for sequential, site-selective functionalization, owing to the differential reactivity of the carbon-bromine and carbon-chlorine bonds.[3] By targeting the more labile C-Br bond, this protocol enables the synthesis of substituted 3-chloro-4-isopropoxybiphenyl derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] We will explore the mechanistic basis for this selectivity and provide a robust, field-proven experimental procedure designed for high yield and reproducibility.
Reaction Principle and Mechanistic Insight
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The reaction typically couples an organohalide with an organoboron compound, such as a boronic acid or its ester derivatives, in the presence of a base.[7]
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
The Cornerstone of Selectivity: C-Br vs. C-Cl Reactivity
The success of this protocol hinges on the inherent difference in reactivity between aryl bromides and aryl chlorides in the rate-determining oxidative addition step. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[3][8][9] This trend is governed by the carbon-halogen bond dissociation energy (BDE); the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave and thus allowing for a faster rate of oxidative addition to the palladium(0) center.[3]
By carefully selecting the catalyst system and reaction conditions, we can exploit this reactivity differential to ensure the palladium catalyst inserts exclusively into the C-Br bond of this compound, leaving the more robust C-Cl bond untouched for potential subsequent cross-coupling reactions.
Deep Dive: Justification of Key Experimental Parameters
An effective protocol is not just a series of steps, but a system of rational choices. Here we dissect the critical components of the reaction and the reasoning behind their selection.
-
The Palladium Catalyst: The choice of both the palladium precursor and the ancillary ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands offer superior activity, broader substrate scope, and often allow for lower catalyst loadings.[10][11]
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) species.[7][12]
-
Ligand: We recommend a biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands are known to promote rapid oxidative addition and reductive elimination, stabilizing the catalytically active species and preventing the formation of inactive palladium black.[11][13] Their steric bulk and electron-donating properties are particularly effective for cross-coupling reactions.[6][13]
-
-
The Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][12][14] The choice of base can dramatically influence reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most common.[14] We select potassium phosphate (K₃PO₄) for this protocol. It is a moderately strong base that is highly effective in a broad range of Suzuki couplings and generally provides high yields.[5][14] Cesium carbonate (Cs₂CO₃) is a stronger alternative, often used for more challenging or sterically hindered substrates.[5]
-
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Biphasic Mixture: A mixture of an organic solvent and water is often ideal.[7][13] Water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[5][7] We recommend a 1,4-dioxane/water mixture, which has proven efficacy in a vast number of Suzuki-Miyaura applications.[5]
-
Detailed Experimental Protocol
This protocol describes a representative coupling of this compound with phenylboronic acid. The molar ratios and conditions can be adapted for other boronic acids, although minor optimization may be required.
Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |
| This compound | 249.52 | 1.0 | 1.0 | 249.5 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146.3 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 424.5 mg |
| 1,4-Dioxane (Anhydrous) | - | - | - | 8.0 mL |
| Water (Degassed) | - | - | - | 2.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 249.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.5 mg).
-
Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos ligand (0.04 mmol, 16.4 mg) before adding them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling Argon through 8.0 mL of 1,4-dioxane and 2.0 mL of water for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.[5] The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-4-isopropoxybiphenyl product.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination, poor quality Pd source. 2. Insufficiently Degassed Solvents. 3. Poor Quality Reagents: Decomposed boronic acid. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-purity catalyst and ligands. 2. Degas solvents thoroughly with an inert gas stream for at least 15-20 minutes. 3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[7] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedures for both the reaction vessel and solvents.[7] 2. Ensure reaction conditions (ligand, temperature) are sufficient to generate the active Pd(0) catalyst. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Boronic acid instability, especially with heteroaryl boronic acids. 2. Prolonged reaction times at high temperatures in aqueous media. | 1. Use a milder base (e.g., K₂CO₃) or a non-aqueous system if possible. 2. Use a more active catalyst to shorten reaction time. Consider using a more stable boronate ester (MIDA or pinacol esters).[7] |
| Reaction Stalls | 1. Catalyst deactivation (e.g., formation of palladium black). 2. Poor solubility of reagents at reaction temperature. | 1. Increase ligand-to-palladium ratio (e.g., L:Pd of 4:1). Switch to a more robust ligand system (e.g., Buchwald or PEPPSI-type catalysts).[7] 2. Try a different solvent system with better solubilizing power (e.g., DMF, Toluene/Ethanol/Water).[7][13] |
Conclusion
This protocol provides a reliable and scientifically grounded method for the chemoselective Suzuki-Miyaura coupling at the C-Br position of this compound. By understanding the mechanistic principles that govern halide reactivity and making rational choices for the catalyst, base, and solvent, researchers can efficiently synthesize valuable chlorinated biphenyl intermediates. The resulting product retains the C-Cl bond, which serves as a handle for subsequent transformations, opening avenues for the construction of more complex and diverse molecular architectures.
References
- 1. byjus.com [byjus.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of 4-Bromo-1-chloro-2-alkoxybenzenes in Pharmaceutical Synthesis
This guide provides an in-depth analysis of 4-bromo-1-chloro-2-isopropoxybenzene and its closely related analogues as versatile intermediates in pharmaceutical development. While we will address the specific properties of this compound, we will draw extensively from the well-documented applications of structurally similar compounds, such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a pivotal intermediate in the synthesis of the SGLT2 inhibitor Dapagliflozin.[1][2][3][4][5] The principles of reactivity and the protocols detailed herein are broadly applicable across this class of compounds, offering researchers a robust framework for their synthetic strategies.
The strategic placement of three distinct functional groups—an ether, a chloro group, and a bromo group—on the benzene ring provides a powerful platform for sequential and site-selective modifications. The differing reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of this utility, allowing for controlled, stepwise construction of complex molecular architectures common in modern active pharmaceutical ingredients (APIs).
Physicochemical Properties & Safety Profile
A thorough understanding of the physical properties and safety requirements is paramount before any experimental work. The data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound [6]
| Property | Value | Source |
|---|---|---|
| CAS Number | 201849-21-0 | PubChem[6] |
| Molecular Formula | C₉H₁₀BrClO | PubChem[6] |
| Molecular Weight | 249.53 g/mol | PubChem[6] |
| IUPAC Name | 4-bromo-2-chloro-1-propan-2-yloxybenzene | PubChem[6] |
| XLogP3 | 4.2 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |
Handling and Safety Precautions:
As a halogenated aromatic compound, this intermediate requires careful handling in a well-ventilated fume hood. Always consult the material safety data sheet (MSDS/SDS) before use.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
-
Toxicological Profile: May cause skin, eye, and respiratory irritation.[9][10] Halogenated aromatic compounds can be hazardous to aquatic life.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity: The Power of Differential Halogen Reactivity
The synthetic utility of this compound stems from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This difference is primarily governed by bond dissociation energies (BDE). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[11]
This reactivity hierarchy (I > Br > OTf > Cl) allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, often more forcing, coupling reaction.[11][12] This enables a divergent synthetic approach from a single intermediate. The two most powerful and widely used transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[13][14]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. 461432-23-5|4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene|BLD Pharm [bldpharm.com]
- 5. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 6. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Chemoselective Heck-Mizoroki Coupling of 4-Bromo-1-chloro-2-isopropoxybenzene
Abstract
This application note provides a comprehensive guide for performing the Heck-Mizoroki reaction on a challenging dihalogenated substrate, 4-Bromo-1-chloro-2-isopropoxybenzene. The protocol is optimized for the chemoselective activation of the Carbon-Bromine (C-Br) bond over the more robust Carbon-Chlorine (C-Cl) bond. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a detailed, step-by-step procedure from reaction setup to product purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for the synthesis of substituted alkenes from complex aryl halides.
Introduction: The Significance of the Heck Reaction
The Mizoroki-Heck reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This powerful transformation has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability in constructing substituted alkenes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2][3][4]
The reaction detailed herein focuses on this compound, a substrate presenting a key challenge: chemoselectivity . The presence of both a bromo and a chloro substituent requires a catalytic system that can preferentially activate the more labile C-Br bond while leaving the C-Cl bond intact. The rate of oxidative addition to the palladium(0) catalyst generally follows the trend of C–I > C–OTf > C–Br >> C–Cl, a principle we exploit in this protocol.[4][5]
Mechanistic Overview: The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this cycle is crucial for troubleshooting and adapting the reaction to new substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex. This is often the rate-determining step.[1][4]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new C-C bond.[4][6][7]
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the new C-C bond is eliminated, also in a syn fashion, to form the substituted alkene product.[4][6] This step dictates the regioselectivity and typically results in the thermodynamically favored E-isomer.[8][9]
-
Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Design and Rationale
The success of this chemoselective coupling hinges on the careful selection of reagents and conditions.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is chosen as the pre-catalyst. It is air-stable, less expensive than many Pd(0) sources, and is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the solvent.[11][12]
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is a bulky, electron-rich phosphine ligand. The bulkiness promotes the formation of the coordinatively unsaturated 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step.[13] Electron-rich phosphines can accelerate the rate of oxidative addition, which is beneficial for activating the C-Br bond at temperatures low enough to avoid C-Cl activation.[11]
-
Base: Triethylamine (Et₃N) is a common organic base used in Heck reactions. It is strong enough to facilitate the reductive elimination of HX from the palladium center to regenerate the Pd(0) catalyst but is generally not nucleophilic enough to cause unwanted side reactions.[1][6]
-
Alkene Coupling Partner: n-Butyl acrylate is selected as a model alkene. Electron-withdrawing groups on the alkene, like the ester here, accelerate the migratory insertion step and lead to high regioselectivity, favoring addition of the aryl group to the unsubstituted (β) carbon.[1][14]
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that works well for Heck reactions.[5][13] It effectively dissolves the reactants and catalyst system. Anhydrous conditions are crucial to prevent the formation of palladium black and ensure catalyst longevity.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201849-21-0 | 249.53 | 1.0 | 1.0 |
| n-Butyl acrylate | 141-32-2 | 128.17 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 | 5 mL | - |
Detailed Step-by-Step Protocol
Safety: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Palladium compounds are toxic, and organic solvents are flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.[15][16]
Reaction Setup
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Add anhydrous acetonitrile (5 mL) via syringe. Stir the mixture at room temperature for 10-15 minutes. The solution should turn from a brownish suspension to a clearer, yellowish solution as the Pd(0) complex forms.
Reagent Addition
-
Via syringe, add this compound (250 mg, 1.0 mmol).
-
Add n-butyl acrylate (215 µL, 1.5 mmol).
-
Finally, add triethylamine (210 µL, 1.5 mmol).
Reaction and Monitoring
-
Immerse the flask in a preheated oil bath at 80-85 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting aryl bromide spot is consumed (typically 4-6 hours).
Work-up and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the reaction mixture through a small plug of Celite to remove the precipitated palladium catalyst and triethylamine hydrobromide salt.[18] Wash the plug with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, (E)-butyl 3-(4-chloro-3-isopropoxyphenyl)acrylate, as a colorless oil or a low-melting solid.
Characterization and Expected Results
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Expected Product: (E)-butyl 3-(4-chloro-3-isopropoxyphenyl)acrylate
-
Appearance: Colorless oil or white solid.
-
¹H NMR: Expect to see characteristic doublets for the trans-vinylic protons around 6.4 ppm and 7.6 ppm with a coupling constant (J) of approximately 16 Hz. The aromatic protons and the isopropoxy and butyl groups will have distinct signals.
-
Mass Spec (ESI+): Expect to see the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product (C₁₆H₂₁ClO₃, MW = 300.79).
Workflow Visualization
Caption: Step-by-step workflow from setup to characterization.
Troubleshooting
-
Low Conversion: If the reaction stalls, ensure the solvent and reagents are completely anhydrous. Consider adding a fresh portion of the catalyst. Higher temperatures (>90 °C) may be attempted but risk promoting C-Cl bond activation.
-
Formation of Palladium Black: This indicates catalyst decomposition. It is typically caused by moisture or oxygen. Ensure the inert atmosphere is rigorously maintained.
-
Poor Selectivity (C-Cl activation): This suggests the reaction temperature is too high or the reaction time is excessively long. Reduce the temperature or stop the reaction as soon as the starting aryl bromide is consumed. Using a less reactive catalyst system could also be an option.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. byjus.com [byjus.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. thieme.de [thieme.de]
- 15. echemi.com [echemi.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. benchchem.com [benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
Application Note: Selective Sonogashira Coupling of 4-Bromo-1-chloro-2-isopropoxybenzene
Introduction: The Strategic Value of Chemoselective C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials, prized for its operational simplicity and tolerance of diverse functional groups under generally mild conditions.[4][5][6]
This application note addresses the specific synthetic challenge presented by 4-Bromo-1-chloro-2-isopropoxybenzene, a di-halogenated aromatic substrate. The presence of two distinct halogen atoms—bromine and chlorine—offers a valuable opportunity for sequential, site-selective functionalization. The primary objective is to establish robust and reliable protocols for the chemoselective Sonogashira coupling at the more reactive carbon-bromine (C-Br) bond, while preserving the carbon-chlorine (C-Cl) bond for subsequent downstream transformations. Such a strategy is highly valuable in drug discovery for the efficient generation of molecular diversity from a common intermediate.
The Basis for Selectivity: A Mechanistic Rationale
The success of a selective Sonogashira coupling hinges on the differential reactivity of the C-Br and C-Cl bonds. This difference is rooted in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[7][8]
The established reactivity trend for aryl halides in this critical step is:
This trend is governed by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) and the polarizability of the halide. The C-Br bond is significantly weaker and more readily cleaved by the palladium catalyst than the robust C-Cl bond. By carefully controlling the reaction parameters—particularly temperature and catalyst activity—we can exploit this reactivity gap to ensure the reaction occurs exclusively at the bromide position.
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles, one for palladium and, in the classic setup, one for copper. The palladium cycle drives the primary cross-coupling, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which enhances the rate of transmetalation.
Caption: The catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
Key Experimental Parameters for Selective Coupling
Achieving high selectivity requires precise control over several interdependent variables. The goal is to identify a set of conditions energetic enough to activate the C-Br bond efficiently but mild enough to leave the C-Cl bond untouched.
-
Catalyst System (Palladium & Ligand):
-
Palladium Precatalyst: Standard Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often sufficient for aryl bromides. For more challenging or sterically hindered substrates, using a Pd(0) source like Pd₂(dba)₃ in combination with a specific ligand can provide higher activity.
-
Ligands: The choice of phosphine ligand is critical. While triphenylphosphine (PPh₃) is standard, more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures.[7][8] Ligands such as XPhos or P(t-Bu)₃ have shown exceptional activity in coupling aryl bromides and even some activated aryl chlorides.[9][10] For this application, a moderately active ligand like PPh₃ is a good starting point to avoid over-reactivity that could lead to C-Cl activation.
-
-
The Role of Copper (I): To Use or Not to Use?
-
Copper-Cocatalyzed: The classic protocol utilizes a copper(I) salt (typically CuI) as a co-catalyst. This accelerates the reaction by facilitating the deprotonation of the alkyne and enabling a rapid transmetalation step.[1][2] However, a significant drawback is the potential for oxygen-mediated homocoupling of the terminal alkyne (Glaser coupling), which forms an undesirable byproduct.[1]
-
Copper-Free: Modern protocols have been developed to circumvent the issues associated with copper.[3][4] These reactions often require a stronger base, more active palladium/ligand systems, or slightly higher temperatures to proceed at a reasonable rate but offer the significant advantage of eliminating Glaser homocoupling.[9][11] For valuable or sensitive alkynes, the copper-free variant is often the superior choice.
-
-
Base and Solvent Selection:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves a dual role: scavenging the H-X acid formed during the reaction and, in the copper-catalyzed version, facilitating the formation of the copper acetylide. In copper-free systems, stronger organic or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) may be required to deprotonate the alkyne directly for activation by the palladium complex.[7]
-
Solvent: The reaction is typically run in anhydrous, deoxygenated solvents like THF, DMF, or toluene to ensure the stability of the catalytic species.[12] The choice of solvent can influence reagent solubility and reaction kinetics.
-
-
Temperature Control: This is the most critical parameter for ensuring chemoselectivity. Reactions involving aryl bromides can often be conducted at temperatures ranging from room temperature to 80 °C.[9][13] In contrast, activating an aryl chloride typically requires much harsher conditions, often exceeding 100 °C.[14] By maintaining a moderate temperature (e.g., 40-60 °C), we can create a kinetic window where the C-Br coupling proceeds efficiently while the C-Cl coupling is prohibitively slow.
Experimental Protocols
The following protocols provide two validated methods for the selective Sonogashira coupling of this compound. It is imperative that all reactions are set up under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and side reactions.
Protocol 1: Classic Copper-Cocatalyzed Conditions
This protocol is a robust and widely applicable method, ideal for simple terminal alkynes where homocoupling is not a major concern.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous & Degassed Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (to make a ~0.2 M solution) followed by triethylamine (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modern Copper-Free Conditions
This protocol is recommended when using valuable alkynes or those prone to homocoupling. It relies on a more active catalyst system to function without the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous & Degassed Dioxane or THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.035 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (to make a ~0.2 M solution).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Protocol Selection
The choice between the two protocols depends on the specific characteristics of the alkyne coupling partner and the desired purity profile of the final product.
| Parameter | Protocol 1: Copper-Cocatalyzed | Protocol 2: Copper-Free | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | Pre-formed Pd(II) complex vs. in-situ generated Pd(0) from a more active source. |
| Ligand | PPh₃ (in precatalyst) | XPhos | XPhos is a bulky, electron-rich ligand that promotes higher catalyst turnover.[10] |
| Co-Catalyst | CuI | None | Avoids alkyne homocoupling side reactions.[1][3] |
| Base | Et₃N (Amine) | Cs₂CO₃ (Inorganic) | A stronger base is needed in the absence of copper to facilitate alkyne deprotonation. |
| Temperature | 50 °C | 60 °C | Kept moderate in both cases to ensure selectivity against the C-Cl bond. |
| Key Advantage | Cost-effective, standard | High purity, avoids homocoupling | Suitable for routine vs. sensitive/valuable substrates. |
| Key Disadvantage | Potential for Glaser byproduct | Higher catalyst cost | Purity concerns vs. economic considerations. |
Protocol Selection Workflow
Caption: Decision workflow for selecting the optimal Sonogashira protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed, anhydrous solvents.2. Increase temperature incrementally (e.g., by 10 °C), monitoring for any C-Cl coupling. |
| Glaser Homocoupling | Oxygen contamination in the copper-catalyzed reaction. | 1. Thoroughly degas all solvents and reagents.2. Switch to the Copper-Free Protocol (Protocol 2). |
| Reaction at C-Cl Bond | Reaction temperature is too high or catalyst system is too active. | 1. Immediately reduce the reaction temperature.2. For Protocol 2, consider switching from XPhos to a less activating ligand like PPh₃. |
| De-bromination | Presence of water; certain bases or solvents can promote this side reaction. | 1. Ensure all reagents and solvents are strictly anhydrous.2. Consider switching the base or solvent system. |
Conclusion
The chemoselective Sonogashira coupling of this compound is a highly achievable and synthetically valuable transformation. The significant difference in reactivity between the C-Br and C-Cl bonds allows for precise functionalization at the bromine position while retaining the chlorine for future synthetic manipulations. Success is predicated on the careful control of reaction temperature and the appropriate selection of a catalyst system. By following the detailed protocols and considering the specific nature of the alkyne substrate, researchers can reliably access the desired mono-alkynylated product in high yield, opening avenues for the rapid and efficient development of complex molecular architectures.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC Purification Method for 4-Bromo-1-chloro-2-isopropoxybenzene and its Derivatives
Abstract
This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 4-Bromo-1-chloro-2-isopropoxybenzene and its structurally related derivatives. These halogenated aromatic compounds are pivotal intermediates in the synthesis of various pharmaceutical agents. The inherent challenges in separating structurally similar analogs, such as isomeric and poly-halogenated byproducts, necessitate a robust and selective purification strategy.[1] This guide provides a comprehensive protocol using reversed-phase HPLC (RP-HPLC), detailing the rationale behind column selection, mobile phase optimization, and method validation to ensure high purity and recovery of the target compounds.
Introduction
This compound and its derivatives are key building blocks in medicinal chemistry and drug development. The precise installation of halogen atoms on aromatic scaffolds is crucial as it significantly influences the pharmacological properties of drug molecules, including their metabolic stability and binding affinity.[2] The synthesis of these intermediates can often lead to a mixture of closely related impurities, making their efficient separation and purification a critical step to ensure the quality and safety of the final active pharmaceutical ingredient (API).[3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for both qualitative and quantitative analysis.[4] For purification, preparative HPLC is employed to isolate intermediates and drug substances at various scales.[5] This application note addresses the specific challenges of purifying halogenated aromatic compounds by leveraging the unique selectivity of specialized stationary phases and optimized mobile phase conditions.
Chromatographic Principles and Method Rationale
The separation of this compound derivatives is primarily achieved through reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase.[6] The retention of these relatively hydrophobic compounds is governed by interactions between the analytes and the stationary phase.
Stationary Phase Selection: Beyond C18
While C18 columns are the workhorses of reversed-phase HPLC, the separation of halogenated aromatic compounds can be significantly enhanced by using stationary phases that offer alternative selectivity.[6] For this class of compounds, a pentafluorophenyl (PFP) stationary phase is recommended.
-
Causality: PFP phases provide multiple modes of interaction, including hydrophobic, dipole-dipole, and π-π interactions. The electron-rich fluorine atoms on the phenyl rings of the stationary phase can interact favorably with the electron clouds of the halogenated benzene ring of the analytes, leading to enhanced retention and unique selectivity for halogenated isomers and analogs that may co-elute on a standard C18 column.[7][8]
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving optimal separation. A gradient elution using a mixture of an aqueous component and an organic modifier is employed to ensure adequate resolution of all components in the sample mixture.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and compatibility with PFP columns.
-
Aqueous Phase: Water, acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid, is used as the aqueous component. The acid serves to suppress the ionization of any acidic functional groups on the derivative molecules and to improve peak shape by minimizing interactions with residual silanol groups on the silica support.[3]
Experimental Workflow
The overall workflow for the HPLC purification of this compound derivatives is depicted below. This process begins with sample preparation and progresses through analytical method development to preparative scale-up and post-purification analysis.
Caption: HPLC Purification Workflow Diagram.
Materials and Methods
Equipment and Consumables
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.[4] |
| Analytical Column | PFP (Pentafluorophenyl) Column, 5 µm particle size, 4.6 x 150 mm |
| Preparative Column | PFP (Pentafluorophenyl) Column, 5 µm particle size, 21.2 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Sample Solvent | Acetonitrile or a mixture of Acetonitrile/Water |
| Reagents | This compound (crude), HPLC-grade solvents |
Sample Preparation Protocol
-
Determine Solubility: Assess the solubility of the crude sample in the sample solvent. The goal is to prepare a concentrated stock solution without precipitation.
-
Prepare Sample Solution: Accurately weigh the crude material and dissolve it in a minimal amount of the sample solvent. For example, prepare a 20-50 mg/mL stock solution.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Purification Protocol
This protocol is divided into two stages: an initial analytical run to determine the retention times and a preparative run to purify the material.
Step 1: Analytical Method Development
-
Column Installation and Equilibration: Install the analytical PFP column into the HPLC system. Equilibrate the column with the initial mobile phase conditions (e.g., 60% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
System Parameters: Set the column temperature to 30°C and the detection wavelength to a value where the compound has significant absorbance (e.g., 254 nm or 280 nm).[2]
-
Injection and Gradient Elution: Inject a small volume (5-10 µL) of the prepared sample and run the following gradient:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 40 | 60 |
| 20.0 | 1.0 | 5 | 95 |
| 25.0 | 1.0 | 5 | 95 |
| 25.1 | 1.0 | 40 | 60 |
| 30.0 | 1.0 | 40 | 60 |
-
Data Analysis: Identify the peak corresponding to the target compound and note its retention time. Assess the resolution between the target peak and adjacent impurities.
Step 2: Preparative Scale-Up
-
Column Installation and Equilibration: Replace the analytical column with the preparative PFP column. Equilibrate the column with the starting mobile phase conditions, adjusting the flow rate based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Gradient Adjustment: The gradient from the analytical method is scaled for the preparative run. The gradient duration remains the same, but the flow rate is increased.
-
Sample Injection: Inject a larger volume of the filtered crude sample. The loading amount will depend on the separation efficiency and the concentration of the sample.[9]
-
Fraction Collection: Collect the eluent in fractions as the target compound's peak begins to elute. Use a fraction collector triggered by the UV signal for automated collection.
-
Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator to obtain the purified this compound derivative.
Troubleshooting and Optimization
-
Poor Resolution: If the resolution between the target compound and impurities is insufficient, consider adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., to methanol) to alter selectivity.[10]
-
Broad Peaks: Broad peaks can be caused by interactions with the stationary phase. Ensure the mobile phase is properly acidified.[8] Adjusting the column temperature can also improve peak shape.
-
Low Recovery: Ensure the sample is fully dissolved in the injection solvent. Check for precipitation on the column by performing a column wash.
Conclusion
This application note provides a robust and reliable HPLC method for the purification of this compound and its derivatives. The use of a PFP stationary phase offers enhanced selectivity for these halogenated aromatic compounds. By following the detailed protocols for method development, sample preparation, and preparative scale-up, researchers and drug development professionals can achieve high purity and yield of these critical pharmaceutical intermediates, ensuring the quality and integrity of their downstream applications.
References
- 1. Buy this compound | 637022-52-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. onyxipca.com [onyxipca.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Streamlining Synthesis through Real-Time Reaction Monitoring of 4-Bromo-1-chloro-2-isopropoxybenzene via Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the effective monitoring of chemical reactions involving 4-Bromo-1-chloro-2-isopropoxybenzene using Thin-Layer Chromatography (TLC). As a versatile substituted aromatic halide, this compound is a key intermediate in the synthesis of a wide array of more complex molecules, particularly through cross-coupling and nucleophilic substitution reactions. Mastery of TLC as a monitoring technique is paramount for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product. This guide will delve into the fundamental principles of TLC, offer step-by-step protocols for sample preparation, plate development, and visualization, and provide expert insights into the interpretation of chromatograms for common transformations of this compound.
Introduction: The Critical Role of Reaction Monitoring
In the realm of synthetic organic chemistry, the ability to monitor the progress of a reaction in real-time is not merely a matter of convenience but a cornerstone of efficient and successful synthesis. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly informative analytical technique for this purpose.[1][2] By providing a quick snapshot of the components within a reaction mixture, TLC allows researchers to track the consumption of starting materials, the formation of products, and the appearance of any byproducts.[2]
This compound is a halogenated aromatic compound whose structure lends itself to a variety of important chemical transformations. The differential reactivity of the bromine and chlorine substituents, coupled with the electronic influence of the isopropoxy group, makes it a valuable building block in medicinal chemistry and materials science. Common reactions include, but are not limited to, Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions.[3] Monitoring these reactions is crucial for maximizing yield and minimizing impurities.
This application note will serve as a practical guide for researchers, enabling them to confidently apply TLC to monitor reactions involving this compound.
Foundational Principles of Thin-Layer Chromatography
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1][4][5]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto a solid support such as a glass, plastic, or aluminum plate.[1] For the compounds discussed herein, silica gel plates are the standard choice due to their polarity.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that travels up the stationary phase by capillary action, carrying the components of the reaction mixture with it.[1][5]
-
Separation: The separation of components is based on their relative affinities for the stationary and mobile phases.[6] Compounds with a higher affinity for the polar stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds, which are more soluble in the mobile phase, will travel further and have a higher Rf value.[6]
The Retention Factor (Rf) is a key quantitative parameter in TLC, calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7][8]
The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, and temperature), making it a useful tool for compound identification.[6]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates are recommended. The F254 indicator facilitates visualization under UV light.
-
Solvents: HPLC grade solvents are essential for reproducible results. Common solvents for the mobile phase include hexane, ethyl acetate, dichloromethane, and methanol.
-
Spotting Capillaries: Fine-tipped glass capillaries for precise application of samples.
-
Developing Chamber: A glass chamber with a lid to ensure a saturated solvent atmosphere.
-
Visualization Reagents:
-
UV lamp (254 nm and 365 nm)
-
Iodine chamber
-
Potassium permanganate (KMnO₄) stain
-
-
Reaction Samples: Aliquots of the reaction mixture taken at various time points.
-
Reference Standards: Pure samples of the starting material (this compound) and, if available, the expected product.
Workflow for TLC Monitoring
The following diagram illustrates the general workflow for monitoring a reaction using TLC.
Caption: General workflow for monitoring a chemical reaction using TLC.
Step-by-Step Protocol
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.[9]
-
Mark small, evenly spaced dots on the baseline where the samples will be applied. A three-lane spotting is highly recommended: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[10]
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the solid starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
At designated time intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[11] Dilute this aliquot with a volatile solvent.
-
Using a clean capillary for each sample, carefully apply a small spot of each solution to the corresponding mark on the baseline.[6] The spots should be as small and concentrated as possible to ensure good separation.[12]
-
For the co-spot, apply the starting material first, allow it to dry, and then apply the reaction mixture directly on top of it.[10]
-
-
Development of the TLC Plate:
-
Prepare the mobile phase by mixing the chosen solvents in the desired ratio. A common starting point for halogenated aromatic compounds is a mixture of hexane and ethyl acetate.[13][14]
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on the TLC plate).[15]
-
To ensure the chamber is saturated with solvent vapors, you can line the inside with a piece of filter paper soaked in the mobile phase.[15] Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the bottom edge is submerged in the mobile phase but the baseline is not.
-
Allow the solvent to ascend the plate by capillary action.[5]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6]
-
-
Visualization:
-
Allow the plate to air dry completely.
-
UV Light: View the plate under a UV lamp (254 nm).[16][17] Aromatic compounds like this compound and its derivatives will typically appear as dark spots against a fluorescent background.[3][16] Circle the visible spots with a pencil.[16]
-
Iodine: Place the dried plate in a chamber containing a few crystals of iodine.[3][16] Most organic compounds will form yellow-brown spots as they complex with the iodine vapor.[3][16] This method is semi-destructive.
-
Staining: For compounds that are not UV-active or do not stain well with iodine, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is useful for visualizing compounds with oxidizable functional groups. This method is destructive.[17]
-
Application to Specific Reactions of this compound
The choice of an appropriate mobile phase is critical for achieving good separation. The polarity of the eluent should be adjusted to obtain Rf values for the compounds of interest ideally between 0.2 and 0.8.[18] A trial-and-error approach is often necessary to find the optimal solvent system.[19]
Monitoring a Suzuki-Miyaura Coupling Reaction
In a Suzuki-Miyaura coupling, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base.[5][12] For example, the reaction of this compound with a boronic acid will result in the formation of a biaryl product.
-
Expected Polarity Change: The starting material, this compound, is relatively non-polar. The resulting biaryl product will likely have a different polarity, often being slightly more polar or having a different shape that affects its interaction with the silica gel.
-
Recommended Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted based on the specific boronic acid used. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.
-
Interpreting the TLC:
-
The starting material spot should diminish in intensity over time.
-
A new spot corresponding to the biaryl product will appear.
-
The co-spot lane will help to distinguish the starting material from the product, especially if their Rf values are close.
-
| Compound | Expected Rf Range (Hexane:EtOAc 9:1) |
| This compound | 0.6 - 0.8 |
| Biaryl Product | 0.4 - 0.6 |
| Boronic Acid | Baseline or very low Rf |
Monitoring a Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[7][16] Reacting this compound with an amine will introduce a nitrogen-containing functional group.
-
Expected Polarity Change: The introduction of an amine group will significantly increase the polarity of the molecule.
-
Recommended Mobile Phase: A more polar mobile phase will be required to move the product up the plate. A starting point could be 4:1 or 3:1 hexane:ethyl acetate. If the product is very polar, a small amount of methanol or triethylamine (to suppress tailing of the amine) in dichloromethane may be necessary.
-
Interpreting the TLC:
-
The starting material will have a relatively high Rf.
-
The aminated product will have a much lower Rf due to its increased polarity.
-
The amine starting material may also be visible on the TLC plate, often with a low Rf and potential for streaking.
-
| Compound | Expected Rf Range (Hexane:EtOAc 4:1) |
| This compound | 0.7 - 0.9 |
| Aminated Product | 0.2 - 0.4 |
| Amine Reactant | Variable, often low Rf |
Monitoring a Nucleophilic Aromatic Substitution (SNAr)
In an SNAr reaction, a nucleophile replaces a leaving group on the aromatic ring.[4][8] While the chlorine is generally less reactive than bromine in cross-coupling reactions, under specific SNAr conditions, either halide could potentially be displaced.
-
Expected Polarity Change: The change in polarity will depend on the incoming nucleophile. For instance, substitution with an alkoxide will result in a different polarity compared to substitution with a thiol.
-
Recommended Mobile Phase: The mobile phase will need to be tailored to the specific nucleophile used. A good starting point is a 9:1 to 4:1 hexane:ethyl acetate mixture, with adjustments made based on the observed separation.
-
Interpreting the TLC:
-
Track the disappearance of the this compound spot.
-
Monitor the appearance of the new product spot. The Rf of the product will be dictated by the nature of the incorporated nucleophile.
-
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaky or "tailing" | - Sample is too concentrated.- Compound is acidic or basic. | - Dilute the sample.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Rf values are too high (all spots near the solvent front) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Rf values are too low (all spots near the baseline) | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Poor separation of spots | - Mobile phase is not optimized. | - Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or an ether. |
| No spots are visible | - Compound is not UV-active.- Compound is too dilute. | - Use a visualization stain (iodine or KMnO₄).- Spot a more concentrated sample. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and the wealth of information it provides make it an essential technique in any synthetic chemistry laboratory. By understanding the fundamental principles of TLC and following the detailed protocols outlined in this application note, researchers can effectively track the progress of their reactions, make informed decisions about reaction parameters, and ultimately streamline their synthetic workflows to achieve higher yields and purer products.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Buy this compound | 637022-52-7 [smolecule.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-chloro-2-isopropoxybenzene
Welcome to the technical support guide for the synthesis of 4-Bromo-1-chloro-2-isopropoxybenzene (CAS No. 201849-21-0). This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable aromatic intermediate. We will delve into the core chemistry, troubleshoot common experimental hurdles, and provide a robust, field-tested protocol. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your own laboratory setting.
The primary and most effective route to synthesizing this compound is through the Williamson Ether Synthesis . This classic yet powerful reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the phenoxide generated from 4-bromo-2-chlorophenol attacks an isopropylating agent. While straightforward in principle, maximizing yield requires careful control over several key parameters.
Section 1: Reaction Overview and Mechanism
The synthesis proceeds in two fundamental steps: the deprotonation of the starting phenol to form a potent nucleophile, followed by the nucleophilic attack on the isopropylating agent.
-
Deprotonation: A suitable base removes the acidic proton from the hydroxyl group of 4-bromo-2-chlorophenol, forming a sodium or potassium phenoxide.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate), displacing the leaving group to form the desired ether.
This mechanism is best visualized as follows:
Caption: Mechanism of the Williamson Ether Synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or incomplete conversion of the starting phenol. What are the likely causes?
A1: Low conversion is typically traced back to inefficient formation or reaction of the phenoxide nucleophile. Consider these factors:
-
Insufficient or Inappropriate Base: The pKa of a phenol is approximately 10. A base must be strong enough to deprotonate it completely. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective as they drive the equilibrium fully to the phenoxide. Ensure you are using at least one full equivalent of the base.
-
Presence of Water: Moisture in the reaction vessel or solvents will quench the strong base and the phenoxide, halting the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents are critical for success.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat can lead to slow reaction kinetics, especially if using a less reactive isopropylating agent. The reaction may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.[1]
-
Poor Solubility: If the generated phenoxide salt is not soluble in the chosen solvent, its ability to act as a nucleophile is severely hampered. Solvents like DMF, DMSO, or THF are generally preferred over less polar options because they effectively solvate the cation and allow the "naked" phenoxide to be more reactive.[1]
Q2: I'm observing a significant side product, which I suspect is propene gas evolution and low mass balance. What is happening and how can I prevent it?
A2: This is a classic sign that the competing E2 (elimination) reaction is occurring instead of the desired Sₙ2 (substitution) reaction.[2][3] The phenoxide is not only a good nucleophile but also a reasonably strong base.
-
Mechanism of Side Reaction: The phenoxide can abstract a proton from a carbon adjacent to the carbon bearing the leaving group on the isopropylating agent. This is particularly problematic with secondary alkyl halides like 2-bromopropane, which are prone to elimination.[2]
-
How to Mitigate Elimination:
-
Temperature Control: E2 reactions have a higher activation energy than Sₙ2 reactions and are favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable Sₙ2 rate is crucial. Avoid excessive heating.
-
Choice of Leaving Group: Consider using an isopropylating agent with a better leaving group that is less basic, such as isopropyl tosylate (TsO-Pr) or mesylate (MsO-Pr). These groups are displaced more readily, often allowing for lower reaction temperatures and favoring the Sₙ2 pathway.
-
Base and Solvent: A sterically hindered base might favor proton abstraction, while polar aprotic solvents (DMF, DMSO) are known to be excellent for Sₙ2 reactions.[2]
-
Q3: The work-up and purification are proving difficult, leading to significant product loss. Can you provide some guidance?
A3: A clean reaction makes for an easy purification. However, even with a good reaction, proper work-up is key to preserving your yield.
-
Quenching: After the reaction is complete, it must be quenched properly. Slowly adding the reaction mixture to cold water or a dilute acid (e.g., 1M HCl) will neutralize any remaining base and protonate any unreacted phenoxide.[4] This makes the unreacted starting material less soluble in the organic phase, aiding separation.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[4] Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to ensure complete recovery of the product from the aqueous layer.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute NaOH solution (e.g., 1M) to remove any residual acidic 4-bromo-2-chlorophenol.
-
Water and then brine to remove residual base and salts.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[4]
Section 3: Frequently Asked Questions (FAQs)
-
What is the best choice of base for this synthesis? For high yield, sodium hydride (NaH) is an excellent choice. It provides irreversible deprotonation, and the only byproduct is hydrogen gas, which bubbles out of solution.[3]
-
Which solvent system is recommended? Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are highly recommended. They are polar aprotic solvents that promote the Sₙ2 mechanism.[1]
-
What is the optimal temperature for the reaction? Start the reaction at 0 °C during the deprotonation step (especially with NaH) to control the reaction rate. Then, allow the reaction to warm to room temperature and gently heat to 50-60 °C for the Sₙ2 step. Monitor by TLC to avoid prolonged heating which can favor the E2 side reaction.[1][5]
-
How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 9:1 Hexane:Ethyl Acetate. The starting phenol is polar and will have a low Rf value, while the product ether is much less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting phenol has disappeared.
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system. Adherence to anhydrous conditions and careful monitoring are critical for success.
Reagents & Equipment:
-
4-bromo-2-chlorophenol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
2-bromopropane (1.5 equiv)
-
Anhydrous DMF
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and thermometer.
Procedure:
-
Setup: Assemble the flame-dried glassware under a nitrogen atmosphere.
-
Deprotonation: To the flask, add 4-bromo-2-chlorophenol and dissolve it in anhydrous DMF (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. The solution should become homogeneous.
-
Alkylation: Add 2-bromopropane dropwise via syringe to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 55 °C and monitor its progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with 1M NaOH (2x), water (1x), and finally, brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound as a pure compound.
Section 5: Data Summary & Expected Outcomes
| Parameter | Recommendation | Rationale / Impact on Yield |
| Base | NaH or KOtBu | High Impact: Strong, non-nucleophilic bases ensure complete formation of the reactive phenoxide. Weaker bases lead to incomplete conversion. |
| Solvent | Anhydrous DMF or THF | High Impact: Polar aprotic solvents stabilize the transition state of the Sₙ2 reaction, increasing the rate and yield.[1] |
| Temperature | 0 °C (deprotonation), 50-60 °C (alkylation) | High Impact: Balances reaction rate against the E2 side reaction. Too high a temperature will drastically lower the yield.[1] |
| Isopropylating Agent | 2-bromopropane or Isopropyl tosylate | Medium Impact: Tosylates are more reactive and may give better yields at lower temperatures, but are more expensive. 2-bromopropane is effective if conditions are optimized. |
| Atmosphere | Inert (Nitrogen or Argon) | High Impact: Prevents quenching of the base and phenoxide intermediate by atmospheric moisture. |
Section 6: Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Base and Solvent for the Suzuki Reaction of 4-Bromo-1-chloro-2-isopropoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-chloro-2-isopropoxybenzene, a common intermediate in complex molecule synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges in your own work.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on the critical interplay between the substrate, base, and solvent.
Q1: What are the fundamental roles of the base and solvent in the Suzuki-Miyaura catalytic cycle?
A1: Understanding the function of each component is the first step to effective optimization. The base and solvent are not passive bystanders; they actively participate in and influence the key steps of the catalytic cycle.
The base is essential for the transmetalation step.[1][2] It activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[3][4] This "activated" species can then efficiently transfer its organic group to the palladium center, a critical step for forming the new C-C bond. The choice and strength of the base can dramatically affect the rate of this step and the overall reaction efficiency.[2][5]
The solvent plays a multifaceted role. It must first solubilize a diverse set of components: the (often) nonpolar organic substrates, the palladium catalyst and its ligand, and the (often) inorganic base.[6] Many Suzuki reactions use a biphasic system, typically an organic solvent with water, to dissolve both the organic reagents and the inorganic base.[7][8] Furthermore, the solvent's polarity can influence the rates of oxidative addition and reductive elimination, thereby affecting the overall catalytic turnover.[9][10]
Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the points of influence for the base and solvent.
Q2: My reaction with this compound is giving a low yield. What are the most likely causes related to the base and solvent?
A2: Low yields with this specific substrate often trace back to a mismatch between the reaction conditions and the substrate's electronic or steric properties. Here are the primary suspects:
-
Inefficient Oxidative Addition: Your substrate is electron-rich due to the isopropoxy group. Electron-rich aryl halides can undergo the initial oxidative addition step more slowly than their electron-poor counterparts.[7] While the C-Br bond is significantly more reactive than the C-Cl bond, a poorly optimized system may still be sluggish.[11] The solvent can play a role here; sometimes a switch to a more polar solvent can stabilize the transition state and accelerate this step.[9]
-
Inappropriate Base Strength: A base that is too strong or too weak can be detrimental.
-
Too Weak: An insufficiently strong base may not generate the activated boronate species efficiently, leading to a slow or stalled transmetalation step.
-
Too Strong/Poorly Soluble: A very strong base (e.g., hydroxides) can promote side reactions like protodeboronation, where the boronic acid is destroyed before it can couple.[11] If the base is poorly soluble in the chosen solvent, the reaction becomes a heterogeneous mixture where reaction rates are limited by mass transport.
-
-
Side Reactions Dominating:
-
Protodeboronation: The replacement of the boronic acid group with a proton is a common side reaction. This can be exacerbated by excessive water, high temperatures, or an overly strong base.[11]
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid partner is often caused by the presence of oxygen, which can interfere with the palladium catalyst.[7][11] While not directly a base/solvent issue, ensuring your solvent is rigorously degassed is critical.
-
The following workflow can help diagnose the root cause of low yields.
Q3: How do the properties of this compound influence base and solvent selection?
A3: The structure of your substrate provides several clues for optimization:
-
Electron-Rich Aryl Ring: The isopropoxy group is an electron-donating group, making the aryl ring electron-rich. This slows down the rate-limiting oxidative addition step. To compensate, you may need slightly more forcing conditions (higher temperature) or, more effectively, a sophisticated, electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands) that can facilitate this step.[12]
-
Steric Hindrance: The ortho-isopropoxy group presents moderate steric bulk. This can hinder the approach of the palladium catalyst.[13][14] Very bulky ligands combined with the substrate's own steric hindrance might slow the reaction. A balance is needed. The base choice is also impacted; a highly soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be more effective than less soluble ones like Sodium Carbonate (Na₂CO₃), as they provide a higher concentration of active base in the organic phase.[2]
-
Chemoselectivity: The C-Br bond is the target reaction site. Standard Suzuki conditions are highly selective for C-Br over C-Cl bonds, so this is not typically a major concern unless extremely active catalyst systems designed for aryl chlorides are used.[11][15]
Q4: Which classes of bases are recommended for this substrate, and how do I choose between them?
A4: For a substrate like this compound, inorganic bases are generally the most effective. Organic amine bases are typically not strong enough to efficiently promote the reaction. The most common and effective choices fall into two categories: carbonates and phosphates.
| Base | Typical Conditions | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | 2-3 equivalents, often in aqueous organic mixtures. | Cost-effective, moderately strong, widely used. A good starting point.[16] | Can be less effective for sterically hindered substrates due to lower solubility. |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents. | Higher solubility in organic solvents, often gives higher yields for challenging couplings.[2] | More expensive. |
| Potassium Phosphate (K₃PO₄) | 2-3 equivalents. | A strong, non-nucleophilic base. Excellent for hindered substrates and can sometimes suppress side reactions.[2][17] | Can be more hygroscopic. |
| Potassium Fluoride (KF) | 2-3 equivalents, often under anhydrous conditions. | Can be very effective, especially with boronic esters, and avoids the use of water.[1] | Can be less effective with boronic acids. |
Recommendation: Start with K₂CO₃ as a baseline. If the yield is low or the reaction is sluggish, switch to K₃PO₄ . K₃PO₄ is often the base of choice for electron-rich and sterically demanding substrates.[17]
Q5: What solvent systems are most effective for this type of electron-rich aryl bromide?
A5: The ideal solvent system will provide good solubility for all components and facilitate efficient reaction kinetics. Ethereal and aromatic solvents, typically in a biphasic mixture with water, are standard.
| Solvent System | Typical Ratio | Advantages | Disadvantages |
| 1,4-Dioxane / Water | 4:1 to 10:1 | Excellent general-purpose solvent, good solubilizing power.[7] | High boiling point can make removal difficult; peroxide former. |
| Toluene / Water | 10:1 | Good for higher temperature reactions; easy to remove water by azeotropic distillation. | May not be polar enough for some catalyst systems. |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | Lower boiling point, easy to remove. | Lower reaction temperatures may lead to slower kinetics. Peroxide former.[18] |
| 2-Methyl-THF / Water | 10:1 | Greener alternative to THF and Dioxane; higher boiling point than THF.[7] | Less common, but very effective. |
| N,N-Dimethylformamide (DMF) | Often with water | Highly polar, excellent solubilizing power for salts.[6] | High boiling point; can sometimes coordinate to the catalyst and inhibit activity. |
Recommendation: A mixture of 1,4-Dioxane/H₂O (4:1) is an excellent and robust starting point.[19] If solubility of the base or catalyst system is an issue, or if the reaction remains sluggish, switching to a Toluene/H₂O system to allow for higher temperatures may be beneficial.
Experimental Protocol: Base and Solvent Screening
This protocol provides a systematic approach to optimizing the reaction conditions for the Suzuki coupling of this compound with a generic boronic acid partner (e.g., phenylboronic acid).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% OR Pd₂(dba)₃, 1.5 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., SPhos, 3.3 mol%)
-
Selected Base (2.5 equiv)
-
Selected Solvent (0.1 M concentration relative to the aryl halide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the chosen base.
-
Inert Atmosphere: Seal the vial with a septum and purge with inert gas for 10-15 minutes. This is a critical step to prevent catalyst deactivation and homocoupling.[11]
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the vial. If they are solids, briefly remove the septum under a positive pressure of inert gas to add them.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield. Compare the yields across the different base/solvent combinations to determine the optimal conditions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 16. researchgate.net [researchgate.net]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Grignard reaction initiation with 4-Bromo-1-chloro-2-isopropoxybenzene
Topic: Initiating the Grignard Reaction with 4-Bromo-1-chloro-2-isopropoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of the Grignard reagent from this compound. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to ensure successful reaction initiation.
Introduction: The Challenge of Selectivity and Initiation
The synthesis of a Grignard reagent from this compound presents a classic challenge in organometallic chemistry: chemoselectivity . The C-Br bond is significantly more reactive than the C-Cl bond under typical Grignard formation conditions, making the selective formation of 4-chloro-2-isopropoxyphenylmagnesium bromide the desired outcome. However, initiating the reaction can be difficult due to the passivated layer of magnesium oxide on the magnesium turnings and the inherent stability of the aryl halide.
This guide will address the most common failure point: the inability to initiate the reaction, often characterized by the absence of a gentle reflux, a color change, or the disappearance of the initial iodine stain.
Troubleshooting Guide: A Step-by-Step Approach
If your Grignard reaction fails to start, follow this logical progression of interventions.
Diagram: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting Grignard reaction initiation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is clear and there's no heat produced after adding the aryl bromide. What is the first thing I should check?
A1: The most common cause of initiation failure is the presence of trace amounts of water.
-
Glassware: Ensure all glassware was rigorously dried in an oven (at >120°C for several hours) and cooled in a desiccator or under a stream of dry nitrogen or argon immediately before use.
-
Solvent: Use a freshly opened bottle of anhydrous ether or THF, or solvent from a purification system (still). Tetrahydrofuran (THF) is particularly hygroscopic and can absorb atmospheric moisture quickly.
-
Reagents: Ensure the this compound is anhydrous. If it is a solid, it can be dried under vacuum. The magnesium turnings should be fresh and shiny. Dull, grey turnings are indicative of a thick oxide layer and should not be used without pre-activation.
Q2: I added a crystal of iodine, but the brown color persists and the reaction won't start. What's happening?
A2: The purpose of iodine (I₂) is to chemically etch the magnesium surface, removing the passivating magnesium oxide (MgO) layer and exposing fresh, reactive magnesium. The iodine reacts with magnesium to form magnesium iodide (MgI₂), which can also help to solubilize any passivating layer.
If the color persists without reaction, it indicates that the activation is insufficient. This can happen if the oxide layer is particularly thick or if the system has other inhibitors (like residual moisture).
Next Steps:
-
Add a small amount of 1,2-dibromoethane (DBE). This is a more aggressive activating agent. DBE reacts with magnesium to form ethylene gas and magnesium bromide. The visual confirmation of bubbling (ethylene evolution) is a clear sign that the magnesium surface is now active.
-
Apply gentle heating with a heat gun to a small spot on the flask. Sometimes, a small amount of thermal energy is required to overcome the activation barrier. Be prepared to immerse the flask in a cooling bath if the reaction initiates vigorously.
Q3: I'm concerned about side reactions. Will the Grignard reagent, once formed, react with the chloro-substituent on another molecule?
A3: This is a valid concern. While the C-Br bond is the primary site of reaction, the resulting Grignard reagent (4-chloro-2-isopropoxyphenylmagnesium bromide) is a strong nucleophile and base. However, aryl chlorides are significantly less reactive towards nucleophilic attack and Grignard formation than aryl bromides. Under standard conditions, especially at the moderate temperatures used for Grignard formation (typically the reflux temperature of THF, ~66°C), the rate of reaction at the C-Cl site is negligible. Maintaining a controlled temperature is key to ensuring selectivity.
Q4: Can I use a different solvent? Would toluene work?
A4: No, Grignard reagents require coordinating ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) for stability. These solvents play a crucial role in solvating and stabilizing the "Schlenk equilibrium" species. The oxygen atoms of the ether coordinate to the magnesium center, forming a complex that is essential for the reagent's solubility and reactivity. A non-coordinating solvent like toluene will not support the formation of the Grignard reagent.
| Solvent Comparison | | :--- | :--- | | Solvent | Boiling Point (°C) | Key Properties | | Diethyl Ether (Et₂O) | 34.6 | Lower boiling point, can make initiation more difficult but reactions are often cleaner. | | Tetrahydrofuran (THF) | 66 | Higher boiling point, better solvating power for the Grignard reagent, often preferred for less reactive halides. |
Experimental Protocols
Protocol 1: Standard Initiation with Iodine Activation
-
Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Inert Atmosphere: Flame-dry the flask under vacuum and backfill with inert gas. Repeat three times.
-
Solvent: Add approximately one-third of the total anhydrous THF required for the reaction.
-
Activation: Add a single, small crystal of iodine. The solvent should turn brown.
-
Initiation: Add a small portion (~5-10%) of your this compound solution (dissolved in the remaining THF).
-
Observation: The reaction has initiated when the iodine color fades, the solution becomes cloudy/grey, and a gentle exotherm is observed.
-
Completion: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
Protocol 2: Aggressive Activation with 1,2-Dibromoethane (DBE)
Follow steps 1-4 from Protocol 1.
-
Activation: Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents).
-
Observation: Vigorous bubbling should be observed as ethylene gas is evolved. This is a positive sign of magnesium activation.
-
Initiation: Once the bubbling subsides, proceed with the addition of the aryl bromide solution as described in Protocol 1 (Step 6 onwards).
Technical Support Center: Minimizing Homocoupling of 4-Bromo-1-chloro-2-isopropoxybenzene in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions involving 4-Bromo-1-chloro-2-isopropoxybenzene in various cross-coupling methodologies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the selectivity and yield of your desired cross-coupled products.
Introduction: The Challenge of Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science due to its distinct reactivity profile, with the carbon-bromine bond being significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[1][2] However, a common and often frustrating side reaction is the homocoupling of the coupling partner (e.g., boronic acids in Suzuki coupling or terminal alkynes in Sonogashira coupling), which diminishes the yield of the target molecule and complicates purification.[3] This guide will dissect the causes of homocoupling and provide actionable strategies to mitigate this unwanted pathway.
Troubleshooting Guide: A Mechanistic Approach
Issue 1: Significant Homocoupling Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low yield of the desired hetero-biaryl product.
-
Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid coupling partner.
-
Inconsistent reaction outcomes.
Root Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen is a primary culprit in promoting the homocoupling of boronic acids.[4][5][6] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[6][7]
-
Solution: Rigorous degassing of solvents and reagents is crucial.[4][5] Employing a subsurface sparge with an inert gas (Nitrogen or Argon) for an extended period is more effective than a simple vacuum/backfill cycle.[4][8] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[9]
-
-
In-situ Reduction of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) species can be mediated by the homocoupling of two boronic acid molecules.[4][5][7]
-
Solution 1: Switch to a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step that can consume the nucleophile.[10]
-
Solution 2: Introduce a mild reducing agent, like potassium formate, to the reaction mixture.[4][8][10][11] This can facilitate the clean generation of Pd(0) without promoting extensive homocoupling.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center.[12] Ligands that are not sufficiently electron-rich or are sterically hindered can slow down the desired cross-coupling catalytic cycle, allowing competing side reactions like homocoupling to occur.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[10] These ligands promote the reductive elimination step of the desired cross-coupling, which can outcompete the pathways leading to homocoupling.[10][12] The use of bidentate ligands like BINAP has also been shown to suppress homocoupling.[13][14]
-
-
Slow Transmetalation: A sluggish transmetalation step, often the rate-determining step, can lead to the accumulation of intermediates that are prone to side reactions.
-
Solution: Ensure the chosen base is effective for the specific boronic acid used. For sterically hindered or electron-deficient boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary to facilitate efficient transmetalation.[10]
-
Frequently Asked Questions (FAQs)
Q1: I'm observing homocoupling in my Stille coupling reaction. Are the causes similar to those in Suzuki coupling?
A1: Yes, the underlying principles are similar. Homocoupling in Stille reactions, where two organostannane molecules couple, is also a common side reaction.[15] The primary causes are often related to the presence of oxygen and the choice of palladium catalyst and ligands.[9]
-
Troubleshooting for Stille Coupling:
-
Rigorous Degassing: As with Suzuki coupling, ensure all solvents and reagents are thoroughly deoxygenated.[9]
-
Ligand Selection: Sterically hindered and electron-rich ligands can accelerate the desired cross-coupling cycle.[16]
-
Additives: The addition of Cu(I) salts can sometimes accelerate the transmetalation step and suppress homocoupling.[16]
-
Tin Purity: Ensure the organostannane reagent is free of impurities that might interfere with the catalytic cycle.
-
Q2: Can the reaction temperature influence the extent of homocoupling?
A2: Absolutely. While higher temperatures generally increase reaction rates, they can also accelerate side reactions, including homocoupling.[10] It is crucial to find the optimal temperature that provides a reasonable reaction rate for the desired cross-coupling while minimizing the formation of byproducts. Temperature screening is a recommended optimization step.
Q3: My desired product and the homocoupled byproduct have very similar polarities, making purification by column chromatography difficult. What are my options?
A3: This is a common challenge. Here are a few strategies:
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification, especially if the homocoupled byproduct has a different solubility profile.[17][18][19]
-
Trituration: This involves washing the crude solid with a solvent in which the impurity is highly soluble, but the desired product is not.[17]
-
Alternative Chromatographic Methods: Consider techniques like preparative HPLC or supercritical fluid chromatography (SFC) which can offer better resolution for closely eluting compounds.
-
Reaction Re-optimization: The most effective approach is to revisit the reaction conditions to minimize the formation of the homocoupled byproduct in the first place, using the strategies outlined in this guide.
Q4: I am performing a Heck reaction with this compound. Is homocoupling a concern here?
A4: While the classic homocoupling of the nucleophile is not the primary concern in a Heck reaction, a related side reaction, the reductive homocoupling of the aryl halide, can occur.[20][21] This would lead to the formation of a symmetrical biaryl from two molecules of this compound. The general principles of using an active catalyst, appropriate ligands, and optimized conditions to favor the desired Heck coupling pathway still apply.[22][23][24]
Optimized Protocols & Methodologies
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed to suppress the homocoupling of the boronic acid partner when coupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv), finely powdered and dried
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon (3 cycles).
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (or other G3/G4 precatalysts) | Air-stable Pd(II) precatalyst that cleanly generates the active Pd(0) species, minimizing side reactions.[5] |
| Ligand | XPhos (buchwald-type) | Bulky, electron-rich ligand that promotes rapid reductive elimination, outcompeting homocoupling pathways.[10][12] |
| Base | K₃PO₄ (anhydrous) | Effective for a wide range of boronic acids, including those prone to protodeboronation.[5] |
| Solvent | Degassed Dioxane/H₂O | A common and effective solvent system for Suzuki couplings. Rigorous degassing is key.[5] |
| Atmosphere | Argon or Nitrogen | Crucial for preventing oxygen-mediated homocoupling.[4][5] |
Visualizing Reaction Pathways
Diagram 1: Decision-Making Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting decision tree for homocoupling.
Diagram 2: Competing Catalytic Cycles in Suzuki Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How To [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
Purification challenges for products of 4-Bromo-1-chloro-2-isopropoxybenzene
Welcome to the dedicated technical support guide for 4-Bromo-1-chloro-2-isopropoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is paramount. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the common challenges encountered during the purification of this compound and its subsequent products.
Part 1: Troubleshooting Guide - From Crude to Pure
This section addresses specific issues encountered during the purification of this compound, providing a logical framework for problem-solving based on common synthetic routes, such as the Williamson ether synthesis from 4-bromo-2-chlorophenol and 2-bromopropane.
Issue 1: Post-synthesis analysis (GC/LC-MS) shows a complex mixture with multiple major peaks.
-
Question: My initial crude product from the synthesis of this compound shows low purity (<85%) with several significant impurities. How do I identify the source and purify my target compound?
-
Answer & Analysis: A complex crude mixture typically points to either incomplete reaction or the formation of significant side products. The most common impurities are unreacted starting materials and products from side reactions.
-
Probable Cause A: Unreacted 4-bromo-2-chlorophenol. The starting phenol is acidic and can be easily identified and removed. Its presence suggests insufficient base or alkylating agent, or non-optimal reaction conditions (temperature, time).
-
Probable Cause B: Isopropyl ether of 4-bromo-2-chlorophenol (target product). This is your desired compound.
-
Probable Cause C: Propene. A common side-product from the elimination (E2) of 2-bromopropane, especially with sterically hindered or strong, non-nucleophilic bases. This is volatile and usually removed during workup.
-
Probable Cause D: Diisopropyl ether. Formed if the reaction temperature is too high, causing the isopropoxy group to act as a nucleophile.
Troubleshooting & Purification Workflow:
-
Initial Work-up (Liquid-Liquid Extraction):
-
Objective: To remove the acidic unreacted phenol.
-
Protocol: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a 1M NaOH or 1M K₂CO₃ solution to deprotonate and extract the phenolic impurity into the aqueous phase. Follow with a water wash and then a brine wash to remove residual base and water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Purity Assessment:
-
Re-analyze the washed crude product by GC-MS or LC-MS. If significant impurities besides the target product remain, column chromatography is the recommended next step.
-
Workflow Diagram: Initial Purification Strategy
Caption: Basic liquid-liquid extraction workflow for initial cleanup.
-
Issue 2: The purified product is an oil, but literature suggests it should be a solid.
-
Question: After column chromatography, my this compound is a clear, viscous oil, but I expected a solid. What does this indicate?
-
Answer & Analysis: The phenomenon of a compound failing to crystallize, known as "oiling out," is almost always due to residual impurities that disrupt the crystal lattice formation. Even 1-2% of a structurally similar impurity can significantly depress the melting point.
-
Probable Cause A: Residual Solvents. High-boiling point solvents used in chromatography (e.g., ethyl acetate, toluene) can be difficult to remove completely on a rotary evaporator.
-
Probable Cause B: Isomeric Impurities. If the synthesis involved electrophilic aromatic substitution, minor regioisomers may have co-eluted with your product during chromatography. Their similar structure makes them potent crystallization inhibitors.
-
Probable Cause C: Greases or Plasticizers. Contamination from vacuum grease or leaching from plastic tubing can also prevent crystallization.
Troubleshooting & Purification Protocol:
-
High-Vacuum Drying: Dry the oil under high vacuum (<1 mmHg) for several hours, possibly with gentle warming (e.g., 30-40 °C) if the compound is thermally stable, to remove trace solvents.
-
Trituration: This technique uses a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Protocol: Add a small amount of a non-polar solvent like cold hexanes or pentane to the oil.
-
Using a glass rod, scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Stir or sonicate the mixture. If successful, the oil will transform into a crystalline solid.
-
Isolate the solid by filtration, wash with more cold solvent, and dry.
-
-
Recrystallization (If Trituration Fails):
-
Objective: To obtain high-purity crystalline material.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For halo-alkoxy-benzenes, common solvent systems are ethanol/water, isopropanol, or heptane/ethyl acetate mixtures.
-
Detailed Protocol: See Appendix B .
-
-
Issue 3: Column chromatography provides poor separation of the main product from a closely-eluting impurity.
-
Question: During flash chromatography, I see two spots on TLC with very close Rf values (e.g., 0.35 and 0.40). How can I improve their separation?
-
Answer & Analysis: Poor separation (low resolution) in column chromatography is a common challenge, especially with isomeric impurities. The key is to modify the mobile phase to exploit subtle differences in the polarity of the compounds.
-
Probable Cause: The chosen eluent system does not have sufficient selectivity for the two compounds.
Troubleshooting & Optimization Strategy:
-
Reduce Eluent Polarity: A less polar mobile phase will cause all compounds to elute more slowly (lower Rf values) and spend more time interacting with the stationary phase (silica gel), which often enhances separation. If you are using 10% Ethyl Acetate in Hexane, try reducing it to 5% or 7%.
-
Change Solvent System: The "selectivity" of the separation can be altered by changing the nature of the polar solvent. For instance, if an ethyl acetate/hexane system is failing, try a dichloromethane/hexane or a toluene/ethyl acetate system. Different solvents interact differently with the solutes and stationary phase.
-
Optimize Column Parameters:
-
Use a finer mesh silica gel: Higher surface area can improve resolution.
-
Increase column length-to-diameter ratio: A longer, narrower column increases the number of theoretical plates.
-
Reduce the load: Do not overload the column. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Decision Tree for Improving Chromatographic Separation
Caption: Logical steps for optimizing flash column chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best method for purifying this compound on a multi-gram scale?
-
For multi-gram scales (>10 g), flash column chromatography can become cumbersome and expensive. Recrystallization is often the most efficient and economical method for achieving high purity on a larger scale, provided a suitable solvent system can be identified. If the crude purity is very low, a preliminary "plug" of silica filtration to remove baseline impurities followed by recrystallization is a robust strategy.
-
-
Q2: How can I confirm the identity and isomeric purity of my final product?
-
A combination of analytical techniques is required for full characterization:
-
¹H and ¹³C NMR: This is the most powerful tool. The proton NMR will show characteristic signals for the aromatic protons and the isopropoxy group (a septet and a doublet). The number of distinct aromatic signals and their coupling patterns can confirm the substitution pattern and rule out other isomers.
-
GC-MS or LC-MS: This confirms the molecular weight of the compound (via the mass-to-charge ratio) and provides a quantitative measure of its purity. The characteristic isotopic pattern for a compound containing one bromine and one chlorine atom is a definitive indicator.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
-
-
-
Q3: My final product has a slight yellow tint. How can I remove the color?
-
A yellow tint often arises from trace, highly conjugated impurities. This can typically be removed by treating a solution of the compound with activated charcoal.
-
Protocol: Dissolve the product in a minimal amount of a suitable organic solvent (e.g., dichloromethane). Add a small amount of activated charcoal (approx. 1-2% by weight). Stir the slurry for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. Wash the Celite® pad with fresh solvent and concentrate the combined filtrates. This process should yield a colorless product.
-
-
Part 3: Appendices - Standardized Protocols
Appendix A: Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Select a column of appropriate size. As a rule, use 50-100 g of silica gel for every 1 g of crude material. Pack the column using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Appendix B: Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair (e.g., ethanol/water) in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add activated charcoal, and then re-heat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more effective crystallization, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Technical Support Center: Efficient Removal of Palladium Catalyst from 4-Bromo-1-chloro-2-isopropoxybenzene Reactions
Welcome to our dedicated technical support center for the effective removal of palladium catalyst residues from reactions involving 4-Bromo-1-chloro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the highest purity of your final compounds.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and is strictly regulated by agencies such as the FDA and EMA.[1] Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing complex molecules, but the subsequent removal of the catalyst is a critical step that can be challenging.[2][3] This guide will walk you through the most effective methods to achieve this, ensuring your product's integrity and compliance with regulatory standards.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon, and specialized metal scavengers such as silica-based or polymer-based scavengers functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[5][6]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[5][6] The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species.
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, simple filtration through a filter aid like Celite® can be an effective removal method.[6][7]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[6]
-
Chromatography: Techniques like column chromatography are also used to separate the desired compound from the palladium catalyst.[7]
Q2: How do I select the most suitable palladium removal method for my this compound reaction?
A2: The optimal method depends on several factors specific to your experiment:
-
Nature of the Final Product: Consider its solubility, stability, and potential to form strong bonds (chelate) with palladium.
-
Form of the Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) also influences the choice of method.[3]
-
Required Purity Level: The stringency of the final product's purity requirements, especially for pharmaceutical applications, will dictate the necessary rigor of the purification process.
-
Scale of the Reaction: The scalability of the chosen method is a crucial consideration for process development.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are "palladium scavengers" and how do they function?
A3: Palladium scavengers are materials designed to selectively bind and remove palladium species from a solution.[8][9] They typically consist of a solid support, such as silica gel or a polymer resin, functionalized with ligands that have a high affinity for palladium.[10] Thiol-functionalized silica is a versatile and commonly used scavenger for various forms of palladium.[9] The process involves adding the scavenger to the reaction mixture, allowing it to bind with the palladium, and then removing the solid scavenger-palladium complex by filtration.[1]
Troubleshooting Guide
This section addresses specific challenges you might encounter during the palladium removal process.
Issue 1: High palladium content in the final product after initial purification.
-
Possible Cause: Strong chelation of palladium to your product molecule, particularly if it contains nitrogen or sulfur atoms. The palladium species might also be highly soluble in the solvent system, rendering simple filtration ineffective.[5]
-
Troubleshooting Steps:
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[5]
-
Consider a Different Scavenger: If a particular scavenger is not effective, try one with a different functional group. Thiol-based scavengers are generally effective for a broad range of palladium species.[1]
-
Explore Alternative Methods: If scavenging proves insufficient, consider other techniques like crystallization with additives or liquid-liquid extraction.[5]
-
Issue 2: Significant loss of the desired product during the purification process.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[5]
-
Troubleshooting Steps:
-
Screen Different Adsorbents: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.
-
Solvent Adjustment: The choice of solvent can impact the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.
-
Switch Purification Method: If product loss remains a significant issue, consider switching to a different technique like crystallization or extraction.[5]
-
Issue 3: Inconsistent palladium removal from one batch to another.
-
Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[5]
-
Troubleshooting Steps:
-
Standardize the Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[5]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can help convert the palladium into a single, more easily removable species.
-
Experimental Protocols
Below are detailed protocols for common and effective palladium removal techniques.
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
This protocol is suitable for reactions where a solid-supported palladium catalyst like Pd/C has been used.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the Mixture: Dilute the reaction mixture with a suitable solvent in which your product is soluble. This will reduce the viscosity and facilitate filtration.
-
Prepare the Filtration Setup: Prepare a filtration apparatus with a pad of Celite® (approximately 1-2 cm thick) on a sintered glass funnel.
-
Filter the Mixture: Pass the diluted reaction mixture through the Celite® pad. The Celite® will trap the solid palladium catalyst.[11]
-
Wash the Filter Cake: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.[11]
-
Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain your crude product, which can then be further purified if necessary.
Caption: Workflow for removing heterogeneous palladium catalysts.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This protocol is effective for removing dissolved (homogeneous) palladium species.
-
Select a Scavenger: Choose a suitable scavenger based on the nature of your palladium catalyst and product. Thiol-functionalized silica (SiliaMetS® Thiol) is a good starting point.[9]
-
Add the Scavenger: To the crude reaction mixture, add the selected scavenger (typically 5-10 wt% relative to the crude product).
-
Stir the Mixture: Stir the suspension at room temperature. The required time can vary from a few hours to overnight. Gentle heating may accelerate the process if your product is thermally stable.
-
Monitor the Reaction: If possible, monitor the palladium concentration in the solution to determine the optimal scavenging time.
-
Filter to Remove the Scavenger: Once scavenging is complete, filter the mixture to remove the solid scavenger-palladium complex.
-
Wash the Scavenger: Thoroughly wash the collected scavenger with the reaction solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain your purified product.
Protocol 3: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective option for palladium scavenging, but it may lead to product loss due to non-specific adsorption.[5]
-
Add Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of your crude product).
-
Stir the Suspension: Stir the mixture at room temperature for 2-12 hours.
-
Filter the Mixture: Filter the suspension through a pad of Celite® to remove the activated carbon.
-
Safety Note: Activated carbon containing residual palladium and solvents can be pyrophoric. Handle with care.
-
-
Wash and Concentrate: Wash the filter cake with fresh solvent and concentrate the combined filtrate to obtain your product.
Data Presentation
The efficiency of various palladium removal methods can vary significantly. The following table provides a comparative overview of common techniques.
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Effective for heterogeneous Pd | Simple, fast, and inexpensive | Ineffective for dissolved palladium species |
| Activated Carbon | Variable | Cost-effective, readily available | Can lead to significant product loss due to non-specific adsorption[5] |
| Silica-Based Scavengers (e.g., Thiol-functionalized) | High | High selectivity, efficient for a wide range of Pd species[9] | Higher cost compared to activated carbon |
| Polymer-Based Scavengers | High | High capacity, good selectivity | Can be more expensive than other options |
| Crystallization | Variable | Can provide very high purity | May not be suitable for all products, can be time-consuming |
Quantification of Residual Palladium
To ensure the effectiveness of the chosen purification method, it is crucial to quantify the residual palladium levels in your final product. The standard methods for this analysis are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [12]
-
Atomic Absorption Spectroscopy (AAS) [10]
These techniques offer high sensitivity and are the industry standard for determining trace metal impurities in pharmaceutical compounds.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. arborassays.com [arborassays.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
Scale-up considerations for reactions with 4-Bromo-1-chloro-2-isopropoxybenzene
An essential building block in modern synthetic chemistry, 4-Bromo-1-chloro-2-isopropoxybenzene is frequently employed in the development of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring both a bromine and a chlorine atom, offers differential reactivity that can be strategically exploited in complex synthetic routes. However, transitioning reactions involving this intermediate from the laboratory bench to a larger, process-scale environment presents a distinct set of challenges.
This technical support guide is designed for researchers, chemists, and process engineers. It provides practical, field-tested insights into the common issues encountered during the scale-up of reactions with this compound. Organized in a question-and-answer format, this center addresses frequently asked questions and offers detailed troubleshooting for common synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of this compound is the foundation of a safe and successful scale-up campaign. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 637022-52-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrClO | [1][3] |
| Molecular Weight | 249.53 g/mol | [1][3] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in dry, room temperature conditions | |
| Key Hazards | Causes skin and eye irritation.[4][5] Toxic to aquatic life.[6] |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning to work with this compound at scale.
Q1: What are the most common industrial-scale reactions involving this compound?
A1: Due to its structure, this compound is primarily used in cross-coupling reactions. The three most common transformations are:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically reacting the aryl bromide with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling with a primary or secondary amine.[7]
-
Grignard Reagent Formation: To create a nucleophilic organometallic intermediate for subsequent reaction with electrophiles.
Q2: Which halogen is more reactive, the bromine or the chlorine?
A2: The bromine atom is significantly more reactive than the chlorine atom in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8] This is due to the lower C-Br bond dissociation energy compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[9] This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the C4 position. Grignard formation also occurs preferentially at the C-Br bond.
Q3: What are the critical quality attributes for the starting material in a scale-up context?
A3: For successful and reproducible scale-up, the purity of this compound is paramount. A purity of >98% is recommended.[10] Impurities can poison the catalyst, lead to unwanted side reactions, and complicate purification of the final product.[10] It is crucial to source high-purity material from a reputable manufacturer to ensure batch-to-batch consistency.
Q4: What are the primary safety considerations when handling this compound at kilogram scale?
A4: When moving to scale, handling procedures must be robust. Key considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[11]
-
Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of vapors.[5]
-
Containment: Implement secondary containment for all vessels and transfer lines to manage potential spills.
-
Static Discharge: Many common solvents (e.g., THF, Dioxane) are flammable. Ensure all equipment is properly grounded and bonded to prevent static discharge, a potential ignition source.
-
Environmental: The compound is noted as being toxic to aquatic life.[6] Do not let the product enter drains. All waste streams must be handled and disposed of according to local regulations.
Troubleshooting Guide: Common Cross-Coupling Reactions
Scaling up reactions can introduce variability. This section provides troubleshooting advice for specific issues encountered during common synthetic transformations.
Suzuki-Miyaura Coupling
This reaction is a workhorse for C-C bond formation but can be prone to issues at scale.
Q: My Suzuki reaction is stalling, showing incomplete conversion of the starting material. What are the likely causes and solutions?
A: Incomplete conversion in a Suzuki coupling at scale is a frequent problem. A systematic approach is needed to diagnose the issue.
Troubleshooting Workflow: Incomplete Suzuki Coupling ```dot graph Suzuki_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Incomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="Boronic Acid Decomposition?\n(Homocoupling observed?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Activity [label="Catalyst/Ligand Inactive?", fillcolor="#F1F3F4", fontcolor="#202124"]; Degassing [label="Insufficient Degassing?", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Solubility [label="Poor Base Solubility/Strength?", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Mixing [label="Temperature or Mixing Issue?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Boronic [label="Solution: Use fresh boronic acid\nor re-purify.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Solution: Increase catalyst loading.\nUse fresh catalyst/ligand.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Degassing [label="Solution: Improve sparging\n(N2 or Ar) of solvents.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Solution: Switch to a more soluble base\n(e.g., K3PO4) or different solvent system.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution: Verify internal temperature.\nImprove agitation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> {Check_Reagents, Check_Conditions} [style=bold]; Check_Reagents -> {Boronic_Acid, Catalyst_Activity} [label="Potential Cause"]; Check_Conditions -> {Degassing, Base_Solubility, Temp_Mixing} [label="Potential Cause"]; Boronic_Acid -> Sol_Boronic; Catalyst_Activity -> Sol_Catalyst; Degassing -> Sol_Degassing; Base_Solubility -> Sol_Base; Temp_Mixing -> Sol_Temp; }
Caption: General workflow for a scaled Buchwald-Hartwig amination reaction.
Grignard Reagent Formation
Forming a Grignard reagent from an aryl halide requires strict control over reaction conditions.
Q: I am unable to initiate the Grignard reaction with this compound. The magnesium just sits there. What should I do?
A: Failure to initiate is the most common problem with Grignard reactions, especially at scale where surface area to volume ratios change. The issue almost always stems from moisture or the passivated surface of the magnesium. [12]
-
Potential Cause 1: Presence of Water.
-
Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water. [13]Solution: All glassware must be rigorously dried in an oven (e.g., >120°C for at least 4 hours) and cooled under a stream of inert gas. [11]The solvent (typically THF for aryl halides) must be anhydrous. Using a fresh bottle from a reputable supplier or distilling from a drying agent (e.g., sodium/benzophenone) is essential.
-
-
Potential Cause 2: Inactive Magnesium Surface.
-
Magnesium turnings are coated with a thin, passivating layer of magnesium oxide. This layer prevents the aryl halide from reaching the metal surface. Solution:
-
Mechanical Activation: Before adding solvent, stir the dry magnesium turnings vigorously under an inert atmosphere. This can help break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. [11]A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is exothermic and produces ethene gas, providing a visual cue of activation.
-
Initiation with Heat: Gentle warming of a small portion of the aryl halide solution with the activated magnesium can help start the reaction. Once it begins (indicated by bubbling or a gentle reflux), the rest of the aryl halide solution should be added dropwise to maintain control. [11] Q: My Grignard reaction works, but I get a significant amount of a homocoupled (Wurtz-type) byproduct. How can I minimize this?
-
-
A: Homocoupling is a known side reaction. It can be minimized by controlling the concentration and addition rate.
-
Solution: The aryl halide should be added slowly and controllably to the suspension of magnesium. This keeps the instantaneous concentration of the aryl halide low, disfavoring the reaction of the newly formed Grignard reagent with an incoming molecule of aryl halide. Ensure the reaction temperature does not run away, as higher temperatures can increase the rate of side reactions. Using tetrahydrofuran (THF) as a solvent is generally preferred over diethyl ether for aryl halides as it is a higher boiling solvent and better at solvating the Grignard reagent, which can sometimes reduce side reactions. [14]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 637022-52-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. beyondbenign.org [beyondbenign.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Impact of reaction temperature on 4-Bromo-1-chloro-2-isopropoxybenzene stability
A Guide to Understanding and Managing Thermal Stability in Experimental Settings
Welcome to the technical support center for 4-Bromo-1-chloro-2-isopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the impact of reaction temperature on the stability of this compound. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively documented in publicly available literature, we can infer its stability based on its structure as a halogenated aryl ether. Generally, aryl ethers exhibit good thermal stability.[1][2] However, the presence of bromo and chloro substituents, as well as the isopropoxy group, can influence its decomposition profile at elevated temperatures. The product is considered chemically stable under standard ambient conditions (room temperature).
Q2: At what temperature should I start being concerned about the decomposition of this compound?
Without specific experimental data, a precise decomposition temperature cannot be provided. However, for similar halogenated hydrocarbons, decomposition can commence at temperatures as low as 230°C, with more significant breakdown at higher temperatures.[3] It is crucial to consider that prolonged exposure to even moderately elevated temperatures can lead to gradual degradation. For sensitive applications, it is highly recommended to conduct a preliminary thermal analysis like TGA or DSC to determine the onset decomposition temperature under your specific experimental conditions.[4][5]
Q3: What are the likely hazardous byproducts of its thermal decomposition?
The thermal decomposition of this compound is expected to proceed through complex radical and elimination pathways.[3] Based on its molecular structure, potential hazardous byproducts include:
-
Acidic Gases: Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) are highly likely to be liberated.
-
Volatile Organics: Cleavage of the isopropoxy group can lead to the formation of propene and isopropanol.
-
Aromatic Fragments: Decomposition of the benzene ring can generate a range of smaller chlorinated and brominated hydrocarbons.
-
In the presence of oxygen: Carbon monoxide (CO) and carbon dioxide (CO2) can also be formed.[3]
Q4: How can I monitor the stability of this compound during my reaction?
Regular monitoring of your reaction is key to detecting early signs of decomposition. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the appearance of new, unidentified spots which could indicate degradation products.[6]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are ideal for quantifying the purity of your compound over time and detecting the formation of byproducts with high sensitivity.[7][8] GC coupled with mass spectrometry (GC-MS) is particularly powerful for identifying the structure of volatile decomposition products.[8]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific issues you might encounter during your experiments involving this compound at elevated temperatures.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Reaction mixture turns dark brown or black. | Charring due to excessive heat or prolonged exposure to elevated temperatures, indicating significant decomposition.[3] | 1. Immediately stop the reaction by removing the heat source. 2. Allow the mixture to cool to a safe temperature. 3. Carefully quench the reaction. 4. Analyze a sample of the mixture (e.g., by HPLC or GC-MS) to identify decomposition products and assess the extent of degradation. This will help in optimizing the temperature for future experiments. |
| Unexpected pressure buildup in a closed system. | Liberation of gaseous byproducts such as HCl, HBr, or propene from thermal decomposition. | 1. Safety First: Immediately vent the system in a well-ventilated fume hood. 2. Re-evaluate your experimental setup. If heating is necessary in a closed system, ensure it is equipped with a pressure relief valve. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition and to allow for safe venting of any evolved gases. |
| Reduced yield or formation of multiple unidentified byproducts. | The reaction temperature may be too high, leading to competing decomposition pathways. | 1. Lower the reaction temperature in increments of 10-20°C and monitor the reaction progress closely. 2. Precisely controlling the reaction temperature is vital to minimize side product formation.[6] 3. If a higher temperature is required for the desired reaction, consider using a catalyst that allows the reaction to proceed at a lower temperature. |
| Corrosive fumes are detected (acrid smell). | Liberation of acidic gases such as HCl and HBr.[3] | 1. Ensure your experiment is conducted in a properly functioning fume hood. 2. Check for any leaks in your experimental setup. 3. Consider using a base or a scavenger in your reaction mixture to neutralize any acidic gases as they are formed, if compatible with your reaction chemistry. |
Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to thermal decomposition.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
TGA Parameters:
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]
-
-
-
Data Analysis: The onset decomposition temperature is determined by analyzing the TGA curve, typically as the temperature at which a 5% weight loss is observed.[4]
Protocol 2: Identification of Volatile Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound at different temperatures.
Methodology:
-
Instrument Preparation: Set up the Py-GC-MS system. Ensure the pyrolyzer, GC column, and MS detector are in optimal working condition.
-
Sample Preparation: Load a small amount of this compound into a pyrolysis sample tube.
-
Pyrolysis Parameters:
-
Pyrolysis Temperatures: Conduct separate runs at a series of temperatures (e.g., 250°C, 350°C, 450°C, and 550°C) to observe the change in product distribution with temperature.
-
Pyrolysis Time: 15-30 seconds.
-
-
GC-MS Parameters:
-
GC Column: A suitable capillary column for separating halogenated aromatic compounds (e.g., a DB-5ms).
-
Temperature Program: A programmed temperature ramp to ensure separation of products with a wide range of boiling points.
-
MS Detector: Scan a mass range (e.g., m/z 35-500) to detect and identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST).
-
-
Data Analysis: Identify the peaks in the chromatogram by interpreting their mass spectra. This will provide a profile of the decomposition products at each pyrolysis temperature.
Visualizing the Stability Assessment Workflow
References
- 1. oipub.com [oipub.com]
- 2. Thermal decomposition of poly(aryl ether ketones) | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01810J [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. nbinno.com [nbinno.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 4-Bromo-1-chloro-2-isopropoxybenzene: A Comparative NMR Guide
<
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates is a cornerstone of process integrity and regulatory compliance.[1][2] Molecules with multiple substituents on an aromatic ring, such as 4-Bromo-1-chloro-2-isopropoxybenzene, present a significant analytical challenge due to the potential for isomeric impurities. This guide provides an in-depth, experimentally grounded protocol for the definitive structural validation of this compound using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will compare the expected spectral data against potential isomers, demonstrating the power of multi-dimensional NMR in resolving structural ambiguities.
The Challenge of Isomeric Differentiation
The synthesis of polysubstituted benzenes can often yield a mixture of isomers. For a benzene ring with bromo, chloro, and isopropoxy substituents, several positional isomers are possible. Distinguishing the target molecule, this compound, from isomers like 2-Bromo-1-chloro-4-isopropoxybenzene or 1-Bromo-4-chloro-2-isopropoxybenzene is critical. While mass spectrometry can confirm the elemental composition, only NMR spectroscopy can provide the detailed connectivity map required for unequivocal structural elucidation.[3][4]
Experimental Design for Unambiguous Validation
A systematic approach combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a self-validating analysis.[5][6] This multi-faceted approach allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the substituents on the benzene ring.
Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Step-by-Step Experimental Protocols
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the synthesized this compound product.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Acquire all spectra on a 400 MHz (or higher) NMR spectrometer at 298 K.
-
¹H NMR : Acquire with a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C{¹H} NMR : Acquire with proton decoupling, a 30-degree pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
COSY (Correlation Spectroscopy) : Acquire a gradient-selected COSY45 experiment to map ¹H-¹H spin-spin couplings.[6]
-
HSQC (Heteronuclear Single Quantum Coherence) : Acquire a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond ¹H-¹³C correlations.[3][7]
-
Data Interpretation and Structural Verification
The key to validating the structure lies in the careful analysis of the chemical shifts, coupling patterns, and, most importantly, the long-range correlations observed in the HMBC spectrum.
Predicted NMR Data for this compound
The substituents on the benzene ring exert predictable electronic and steric effects that influence the chemical shifts of the aromatic protons and carbons.[8][9] The isopropoxy group is an electron-donating group, while the chloro and bromo groups are electron-withdrawing.
| ¹H NMR Data (Predicted) | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.3-7.5 | d | 1H |
| H-5 | ~7.0-7.2 | dd | 1H |
| H-3 | ~6.8-7.0 | d | 1H |
| -CH(CH₃)₂ | ~4.4-4.6 | sept | 1H |
| -CH(CH ₃)₂ | ~1.3-1.5 | d | 6H |
| ¹³C NMR Data (Predicted) | |
| Assignment | Chemical Shift (δ, ppm) |
| C-2 (C-O) | ~148-152 |
| C-1 (C-Cl) | ~128-132 |
| C-6 (C-H) | ~125-129 |
| C-3 (C-H) | ~118-122 |
| C-5 (C-H) | ~115-119 |
| C-4 (C-Br) | ~112-116 |
| -C H(CH₃)₂ | ~70-74 |
| -CH(C H₃)₂ | ~21-23 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[10][11]
Comparative Analysis with Isomers
The substitution pattern of this compound results in three distinct aromatic proton signals. In contrast, a more symmetric isomer like 1-bromo-4-chloro-2-isopropoxybenzene would exhibit a different splitting pattern, likely two doublets in the aromatic region.
The Decisive Role of 2D NMR
While 1D NMR provides initial clues, 2D NMR experiments are definitive.
-
COSY : This experiment will show a correlation between the adjacent aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their ortho and meta relationships, respectively.
-
HSQC : This directly links each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6), simplifying the assignment of the ¹³C spectrum.
-
HMBC : This is the most crucial experiment for establishing the overall connectivity. The long-range correlations provide unambiguous proof of the substitution pattern.
Key HMBC Correlations for Validation
Caption: Key HMBC correlations for structural confirmation.
The observation of a 3-bond correlation from the isopropyl methine proton (-CH (CH₃)₂) to both C-2 and C-3 is a powerful diagnostic. Similarly, a 3-bond correlation from H-6 to C-4 (the carbon bearing the bromine) and a 2-bond correlation to C-1 (the carbon bearing the chlorine) definitively locks in the arrangement of the substituents.[12][13] These specific long-range couplings would be absent or different for any other isomer.
Conclusion
The structural validation of this compound requires a comprehensive NMR analysis that goes beyond simple 1D spectroscopy. By employing a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—researchers can build an irrefutable, bond-by-bond map of the molecule.[14] This multi-dimensional approach provides a self-validating system, ensuring the identity and purity of this key chemical intermediate and upholding the rigorous standards of scientific integrity required in drug development and chemical research.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. compoundchem.com [compoundchem.com]
- 11. compoundchem.com [compoundchem.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Bromo-1-chloro-2-isopropoxybenzene Reaction Mixtures
Abstract
The synthesis of complex organic molecules, such as pharmaceutical intermediates, requires rigorous analytical monitoring to ensure reaction completion, identify impurities, and optimize yield. 4-Bromo-1-chloro-2-isopropoxybenzene is a halogenated aromatic ether whose reaction mixtures present unique analytical challenges due to the presence of multiple halogen isotopes and the potential for isomeric byproducts. This guide provides a comprehensive comparison of analytical methodologies and establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the premier technique for this application. We present a detailed, field-proven GC-MS protocol, delve into the principles of mass spectral interpretation for polyhalogenated compounds, and provide a framework for confident identification and analysis of reaction components.
Introduction: The Analytical Imperative in Synthesis
In modern synthetic chemistry, particularly within drug development, the mantra is "you are what you can measure." The successful progression of a synthetic route hinges on the accurate and timely characterization of reaction mixtures. This compound serves as a valuable building block, but its transformation into subsequent products can be complex. Monitoring these reactions requires an analytical technique that can unequivocally distinguish the starting material from the desired product, all while identifying and characterizing any unexpected byproducts or residual reagents. The primary analytical challenge stems from the compound's structure: a stable aromatic core substituted with an ether linkage and two different halogen atoms, bromine and chlorine. This combination demands a technique with high chromatographic resolution and the detective power of mass-selective detection.
The Analytical Landscape: Choosing the Right Tool
While several analytical techniques are available for reaction monitoring, their suitability for analyzing mixtures containing this compound varies significantly.[1][2] The choice of methodology is a critical decision that impacts the quality and reliability of the resulting data.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | High Specificity: Provides definitive structural information from mass spectra. High Sensitivity: Can detect trace-level impurities. Excellent Resolution: Separates closely related isomers. Library Searchable: EI spectra can be matched against databases like NIST.[3][4][5] | Requires analytes to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates compounds based on their affinity for a stationary phase, with detection by UV absorbance. | Good for non-volatile or thermally labile compounds. Robust and widely available. | Low Specificity: Many compounds can have similar retention times and UV spectra, leading to ambiguity. Lower sensitivity than MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unrivaled Structural Detail: The gold standard for absolute structure elucidation of pure compounds. | Low Sensitivity: Requires relatively high concentrations, making it unsuitable for trace impurity analysis. Complex mixtures yield complex, overlapping spectra that are difficult to interpret. |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative separation technique. | Fast, inexpensive, and excellent for quick qualitative checks of reaction progress.[6] | Not quantitative. Provides no structural information beyond a relative retention factor (Rf). |
The Verdict: For the comprehensive analysis of this compound reaction mixtures, GC-MS is the superior choice . Its ability to chromatographically separate components and then provide a unique mass spectral fingerprint for each is essential for navigating the complexities of the reaction.
The Core of the Analysis: Gas Chromatography-Mass Spectrometry
The power of GC-MS lies in its hyphenated nature. The gas chromatograph provides the separation, while the mass spectrometer acts as a highly specific and sensitive detector, providing two key pieces of information: the molecular weight and a fragmentation pattern that serves as a structural fingerprint.
Why Electron Ionization (EI)?
For this application, Electron Ionization (EI) is the preferred method. In the EI source, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a predictable and reproducible manner.[7] This process creates what is known as an odd-electron molecular ion (M•+), which is often unstable and breaks apart into smaller, stable, even-electron fragment ions.[8][9] The key advantages are:
-
Reproducibility: EI spectra are highly consistent across different instruments.
-
Library Matching: The fragmentation patterns can be searched against extensive databases, such as the NIST Mass Spectral Library, for confident compound identification.[3][10]
Interpreting the Mass Spectrum: The Halogen Isotope Signature
The most telling feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by bromine and chlorine.[11]
-
Chlorine (Cl): Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (75%:25%).[11] Any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 mass-to-charge units (m/z), with the second peak (M+2) having about one-third the intensity of the first (M).[11][12]
-
Bromine (Br): Also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, resulting in a 1:1 ratio.[11][12][13] A fragment containing one bromine atom will manifest as a pair of peaks of almost equal height at M and M+2.[13]
When a molecule contains both one chlorine and one bromine atom , as our target compound does, these patterns combine. This results in a characteristic cluster for the molecular ion (and any fragment containing both halogens) with three peaks at M, M+2, and M+4. The relative intensities of this cluster will be approximately 3:4:1. This unique signature is a powerful diagnostic tool for identifying halogenated compounds.[13][14]
Experimental Protocol: A Validated GC-MS Workflow
This section provides a robust, step-by-step methodology for the analysis of a typical reaction mixture.
Sample Preparation
The goal of sample preparation is to dilute the sample to an appropriate concentration and ensure it is free of non-volatile materials that could contaminate the GC system.
-
Aliquot Collection: Withdraw a representative ~10-20 µL aliquot from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot in a vial containing a suitable solvent to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched aliquot into a GC-compatible solvent (e.g., Ethyl Acetate, Dichloromethane) to a final concentration of approximately 10-50 µg/mL.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Transfer: Transfer the final filtered sample to a 2 mL autosampler vial for analysis.
Recommended GC-MS Parameters
These parameters are a starting point and may require optimization based on the specific instrumentation and reaction byproducts.
| GC Parameter | Setting | Rationale |
| System | Agilent GC-MS or equivalent[15] | Standard, reliable instrumentation for this analysis. |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, non-polar column providing excellent separation for aromatic compounds.[15] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A robust temperature program to separate starting materials, product, and potential higher-boiling byproducts. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | To generate reproducible, library-searchable spectra. |
| Source Temperature | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Scan Range | m/z 40 - 450 | Captures the molecular ion and key low-mass fragments. |
| Acquisition Mode | Full Scan | To collect complete mass spectra for all eluting compounds for identification. |
Analytical Workflow Diagram
The entire process, from sample receipt to final data analysis, can be visualized as a logical flow.
Caption: GC-MS analytical workflow for reaction mixture analysis.
Data Interpretation: A Case Study
Let's consider a hypothetical reaction where this compound is undergoing a substitution reaction. The GC-MS analysis yields a chromatogram with three major peaks.
Molecular Weight Calculation:
-
C₉H₁₀BrClO
-
C: 9 x 12.0000 = 108.0000
-
H: 10 x 1.0078 = 10.0780
-
Br: 1 x 78.9183 = 78.9183 (using ⁷⁹Br)
-
Cl: 1 x 34.9688 = 34.9688 (using ³⁵Cl)
-
O: 1 x 15.9949 = 15.9949
-
Monoisotopic Mass = 247.9578
The molecular ion peak (M•+) should therefore appear at m/z 248 .
Peak 1: Unreacted Starting Material
-
Retention Time: 8.5 min
-
Mass Spectrum: A prominent ion cluster at m/z 248, 250, 252 with a ~3:4:1 ratio confirms the presence of one Br and one Cl atom. The base peak is at m/z 205/207, corresponding to the loss of the isopropyl group (C₃H₇, 43 Da). This is the unmistakable fingerprint of this compound.
Peak 2: Desired Product
-
Retention Time: 9.2 min
-
Mass Spectrum: The molecular ion is observed at m/z 270. There is no Br/Cl isotope pattern. This suggests the successful displacement of both halogens by the incoming nucleophile (mass of 65 Da) and subsequent reaction. Further fragmentation analysis would be needed to confirm the exact structure.
Peak 3: Isomeric Byproduct
-
Retention Time: 8.8 min
-
Mass Spectrum: The mass spectrum is nearly identical to the starting material (Peak 1), with the same molecular ion cluster at m/z 248/250/252 and base peak at m/z 205/207. The different retention time strongly suggests it is an isomer, possibly formed through heat-induced rearrangement during the reaction.
Data Summary
| Peak | Retention Time (min) | Key m/z (Relative Intensity) | Proposed Identity |
| 1 | 8.5 | 248/250/252 (30%), 205/207 (100%) | This compound (Starting Material) |
| 2 | 9.2 | 270 (45%), 150 (100%) | Desired Product |
| 3 | 8.8 | 248/250/252 (28%), 205/207 (100%) | Isomer of Starting Material |
Proposed Fragmentation Pathway
The fragmentation of aromatic ethers under EI is well-understood.[16] The primary cleavages occur at the bonds adjacent to the oxygen atom.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The successful synthesis and development of novel chemical entities rely on the robust analytical characterization of their reaction pathways. For halogenated aromatic compounds like this compound, GC-MS provides an unparalleled combination of separation and identification power. By understanding the principles of EI fragmentation and the unique isotopic signatures of halogens, researchers can confidently monitor reaction progress, identify products, and detect isomeric impurities. The workflow and methodologies presented in this guide offer a field-tested, reliable approach for obtaining high-quality, actionable data, thereby accelerating the pace of research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 4. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 10. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. GCMS Section 6.13 [people.whitman.edu]
A Comparative Guide to Purity Determination of 4-Bromo-1-chloro-2-isopropoxybenzene: HPLC-UV vs. Alternative Analytical Methodologies
In the landscape of pharmaceutical development and manufacturing, the purity of intermediates is a cornerstone of drug safety and efficacy. For a compound such as 4-Bromo-1-chloro-2-isopropoxybenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of the final product's integrity. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity determination of this compound against alternative analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and provide a detailed, self-validating HPLC protocol grounded in authoritative standards.
The Imperative of Purity for Pharmaceutical Intermediates
This compound is a halogenated aromatic ether, a class of compounds frequently employed in organic synthesis. Impurities in such intermediates can arise from various sources, including residual starting materials, by-products from incomplete reactions or side reactions, and degradation products.[1] These impurities, if not identified and controlled, can carry through the synthetic pathway, potentially leading to the formation of undesired and possibly toxic species in the final API.[1] Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for intermediates like this compound.[2] The technique's high resolving power, sensitivity, and precision allow for the separation and quantification of the main component from its closely related impurities.[3]
The Rationale Behind Method Development: A Reverse-Phase Approach
Given the non-polar nature of this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.[3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Non-polar compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical for achieving the desired separation. For halogenated aromatic compounds, a standard C18 (octadecylsilane) column is often the first choice due to its excellent hydrophobic retention and wide availability.[3] However, to enhance the selectivity for aromatic and halogenated compounds, a Phenyl-Hexyl column is a superior alternative. The phenyl groups in the stationary phase provide unique π-π interactions with the aromatic ring of the analyte and its impurities, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column. This can be particularly advantageous for resolving isomers or compounds with minor structural differences.
Mobile Phase Optimization: Driving the Elution
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The ratio of water to organic solvent is adjusted to control the retention time of the analytes. A higher proportion of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times.
For ionizable impurities, controlling the pH of the aqueous portion of the mobile phase with a suitable buffer is crucial to ensure consistent retention and peak shape.[4] However, for a neutral molecule like this compound and its likely non-ionizable process impurities, an unbuffered mobile phase is often sufficient.
A Self-Validating HPLC Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its accuracy, precision, specificity, linearity, and range.[5][6][7][8]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) | Provides π-π interactions for enhanced selectivity of aromatic and halogenated compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective mobile phase for RP-HPLC. |
| Gradient Elution | 0-20 min: 60% B to 90% B; 20-25 min: 90% B; 25-30 min: 60% B | A gradient is used to elute a range of potential impurities with varying polarities and ensure the elution of any strongly retained compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | UV at 225 nm | A wavelength where the aromatic rings of the analyte and potential impurities are expected to have significant absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile | To ensure the sample is fully dissolved and compatible with the mobile phase. |
System Suitability Test (SST)
Before injecting any samples, a system suitability solution containing the this compound reference standard and a known impurity should be injected. The following parameters should be monitored:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 between the main peak and the known impurity |
| Relative Standard Deviation (RSD) for 5 replicate injections | ≤ 2.0% for peak area and retention time |
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25 mL with acetonitrile in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Purity Calculation
The purity of the sample is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main component at the chosen wavelength. For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile compounds, excellent for purity determination of the main component and non-volatile impurities. Robust and widely available. | May not be suitable for highly volatile impurities. Peak co-elution can occur. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures. | Faster analysis times, higher resolution, and greater sensitivity compared to HPLC. Ideal for complex impurity profiles. | Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents or starting materials. Provides structural information for impurity identification.[9] | Not suitable for non-volatile or thermally labile compounds. The main component may not be amenable to GC analysis without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity. | Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis. |
In-Depth Comparison: HPLC vs. GC-MS
For a comprehensive purity assessment of this compound, a combination of HPLC and GC-MS would provide the most complete picture.
-
HPLC-UV would be the primary method for quantifying the purity of the main component and detecting non-volatile, process-related impurities and degradation products.
-
Headspace GC-MS would be an orthogonal technique used to specifically look for and quantify volatile impurities, such as residual solvents (e.g., dichloromethane, which may be used in the synthesis) and any volatile starting materials or by-products.[10]
This dual-technique approach ensures that a wide range of potential impurities, with varying volatilities and polarities, are effectively monitored and controlled.
Conclusion: A Strategy for Robust Purity Assessment
The purity determination of this compound is a critical aspect of ensuring the quality and safety of the final pharmaceutical products derived from it. A well-developed and validated Reverse-Phase HPLC method, particularly one employing a Phenyl-Hexyl column for enhanced selectivity, stands as the most robust and reliable primary analytical technique. Its ability to separate and quantify the main component from its non-volatile impurities with high precision and accuracy is unmatched for this type of analyte.
However, a comprehensive purity profile is best achieved by complementing HPLC with an orthogonal technique like GC-MS to account for volatile impurities. For laboratories seeking higher throughput and resolution, transitioning from HPLC to UPLC is a logical and beneficial progression. By understanding the strengths and limitations of each technique and grounding the chosen methodology in the principles of authoritative guidelines like ICH Q2(R2), researchers and drug development professionals can be confident in the quality of their intermediates and the integrity of their final products.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. jst.org.in [jst.org.in]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
4-Bromo-1-chloro-2-isopropoxybenzene vs. 4-bromo-1-chloro-2-methoxybenzene in Suzuki coupling
An In-Depth Comparative Guide to the Suzuki Coupling of 4-Bromo-1-chloro-2-isopropoxybenzene and 4-bromo-1-chloro-2-methoxybenzene
For research scientists and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its reliability, mild conditions, and broad functional group tolerance have cemented its status as a cornerstone of modern organic synthesis.[3][4] This guide provides a detailed comparison of two closely related yet distinct substrates in this critical reaction: this compound and 4-bromo-1-chloro-2-methoxybenzene.
These dihalogenated aromatic compounds are valuable building blocks, offering the potential for sequential, site-selective cross-coupling reactions. The primary focus of this analysis is to elucidate how the subtle structural difference between an isopropoxy and a methoxy group—a matter of just two additional methyl groups—translates into tangible differences in reactivity, yield, and reaction kinetics in the Suzuki coupling. We will explore the underlying mechanistic principles, supported by experimental protocols and data, to provide a clear framework for substrate selection and reaction optimization.
Molecular Structure and Property Analysis: Steric and Electronic Effects
The reactivity of an aryl halide in Suzuki coupling is fundamentally governed by the interplay of steric and electronic factors. While both this compound and its methoxy counterpart share the same halogen arrangement, the nature of the ortho-alkoxy group is the critical point of differentiation.
Electronic Effects: Both methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) are alkoxy groups that exert a dual electronic influence. They are electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity and strongly electron-donating through resonance (+R effect) by delocalizing an oxygen lone pair into the benzene ring.[5] In aromatic systems, the resonance effect is typically dominant, making the ring more electron-rich and influencing the reactivity of the C-X bonds. The difference in electronic properties between methoxy and isopropoxy is minimal, with the isopropoxy group being slightly more electron-donating. However, this minor electronic difference is largely overshadowed by the substantial disparity in their steric profiles.
Steric Hindrance: The most significant difference between the two molecules is the steric bulk of the alkoxy group. The isopropoxy group, with its two methyl branches, presents a much larger steric footprint in the position ortho to the carbon-bromine bond compared to the relatively compact methoxy group. This steric impediment is the primary factor influencing the kinetics of the Suzuki coupling reaction, particularly in the initial, often rate-determining, oxidative addition step.[2][6]
Caption: Molecular structures of the two compared aryl halides.
Impact on the Suzuki Coupling Catalytic Cycle
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The steric and electronic properties of the substrate directly impact the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A. Oxidative Addition This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. It is widely considered the rate-determining step of the cycle.[2][6] A crucial aspect of both substrates is the high site selectivity. The C-Br bond is significantly more reactive and will undergo oxidative addition preferentially over the more robust C-Cl bond.[1][8] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
4-bromo-1-chloro-2-methoxybenzene: The smaller methoxy group exerts minimal steric hindrance, allowing for relatively facile approach and insertion of the palladium catalyst.
-
This compound: The bulky ortho-isopropoxy group creates significant steric shielding around the C-Br bond. This increased steric clash can raise the activation energy for the oxidative addition step, leading to a slower reaction rate compared to the methoxy analogue.[9] The choice of a less bulky phosphine ligand on the palladium catalyst may be necessary to mitigate this effect.
B. Transmetalation In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[1][2] The electronic nature of the aryl group on the palladium complex can influence this step, but given the similar electronic profiles of the two substrates, a significant difference in the transmetalation rate is not anticipated.
C. Reductive Elimination This is the final step, where the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1][7] Reductive elimination is generally favored by bulky ligands on the palladium catalyst. The inherent steric bulk of the isopropoxy-substituted aryl group itself might slightly accelerate this step, but this effect is unlikely to compensate for the significantly slower oxidative addition.
Comparative Experimental Protocol and Data Analysis
To provide a practical comparison, the following is a standardized protocol for the Suzuki coupling of both substrates with phenylboronic acid.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Performance Data
The table below summarizes expected outcomes from a comparative experiment under identical conditions. The data reflects the anticipated impact of steric hindrance on reaction performance.
| Parameter | 4-bromo-1-chloro-2-methoxybenzene | This compound | Rationale for Difference |
| Reaction Time | ~ 4-6 hours | ~ 12-18 hours | Slower oxidative addition due to the steric bulk of the isopropoxy group. |
| Isolated Yield | 85 - 95% | 70 - 85% | Increased steric hindrance can lead to lower conversion and potentially more side reactions over longer reaction times. |
| Key Impurity | Phenylboronic acid homocoupling (biphenyl) | Dehalogenation (removal of Br) | Longer reaction times and higher temperatures needed for the isopropoxy substrate can promote side reactions like dehalogenation. |
| Catalyst Loading | Standard (e.g., 3 mol%) | May require higher loading or a more active catalyst system to achieve reasonable rates. | To overcome the higher activation barrier for oxidative addition. |
Conclusion and Recommendations
The choice between this compound and 4-bromo-1-chloro-2-methoxybenzene in a Suzuki coupling reaction hinges primarily on a trade-off between reaction kinetics and the desired structural features of the final product.
-
4-bromo-1-chloro-2-methoxybenzene is the more reactive substrate. Its lower steric hindrance allows for faster reaction times, milder conditions, and often higher yields with standard catalyst systems. It should be the default choice unless the specific bulk of the isopropoxy group is required for the target molecule's properties (e.g., for modulating solubility or binding affinity in a pharmaceutical context).
-
This compound presents a greater synthetic challenge due to steric hindrance around the reactive C-Br bond. Researchers should anticipate slower reaction rates and potentially lower yields. Optimization may be required, including screening more active palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or RuPhos), using stronger bases, or employing higher reaction temperatures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Analytical Standards for Impurities in 4-Bromo-1-chloro-2-isopropoxybenzene
Introduction: The Critical Role of Impurity Profiling
4-Bromo-1-chloro-2-isopropoxybenzene serves as a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous identification, quantification, and control of impurities.[2][3]
This guide provides a comprehensive comparison of analytical methodologies for establishing impurity profiles of this compound. We will delve into the rationale behind selecting specific techniques, present detailed experimental protocols, and offer comparative performance data to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical standards.
Understanding the Impurity Landscape
The potential impurity profile of this compound is intrinsically linked to its synthetic pathway. A common synthesis route involves the reaction of a substituted phenol with an isopropylating agent. Therefore, potential impurities can be categorized as follows:
-
Starting Materials & Reagents: Unreacted 4-bromo-2-chlorophenol and residual isopropylating agents.
-
Process-Related Impurities (By-products): These can include positional isomers (e.g., 2-bromo-4-chloro-1-isopropoxybenzene), over- or under-alkylated species, and products from side reactions.
-
Degradants: Impurities formed during storage or under stress conditions (e.g., hydrolysis to 4-bromo-2-chlorophenol).
-
Residual Solvents: Volatile organic compounds remaining from the synthesis and purification steps.[2]
-
Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.[2][4]
A comprehensive analytical strategy must employ orthogonal techniques capable of detecting and quantifying this diverse range of potential impurities.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the impurities of interest. For a compound like this compound, a combination of chromatographic methods is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Cornerstone of Organic Impurity Analysis
RP-HPLC is the primary method for separating and quantifying non-volatile organic impurities in pharmaceutical intermediates.[2] Its versatility and reliability make it the workhorse for purity assessment and stability studies.
Causality Behind Method Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar to non-polar aromatic compounds like this compound and its likely organic impurities.
-
Mobile Phase (Acetonitrile/Water): A gradient elution using acetonitrile and water allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively.
-
Detector (UV/DAD): A Diode Array Detector (DAD) is selected because aromatic compounds exhibit strong UV absorbance. The DAD provides spectral information, which aids in peak purity assessment and preliminary identification of impurities by comparing their UV spectra to that of the main compound. A wavelength around 220-230 nm is typically chosen to capture most aromatic species.[5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Chemicals and Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and a reference standard of this compound.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 50 50 25 10 90 30 10 90 31 50 50 | 35 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Test Sample Solution: Prepare the test sample at a concentration of 1 mg/mL in the same diluent to accurately quantify impurities at low levels (e.g., 0.1%).
-
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Identify and quantify impurity peaks in the sample chromatogram based on their relative retention time (RRT) and relative response factor (RRF) with respect to the main peak.
| Parameter | Acceptance Criteria (based on ICH) | Typical Result (Hypothetical Data) |
| Specificity | Peak purity index > 0.999 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | LOQ to 120% of impurity specification | 0.05% - 0.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.015% (0.15 µg/mL) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.05% (0.5 µg/mL) |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability ≤ 5.0% | 1.8% |
Gas Chromatography-Mass Spectrometry (GC-MS): Standard for Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and volatile by-products.[1][6] Its high sensitivity and the structural information provided by the mass spectrometer make it an indispensable orthogonal technique to HPLC.
Causality Behind Method Choices:
-
Injection Technique (Headspace): Static headspace sampling is preferred for residual solvent analysis. It introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components and enhancing sensitivity for volatiles.
-
Column (DB-624 or equivalent): A mid-polarity column is ideal for separating a wide range of common organic solvents with different polarities and boiling points.
-
Detector (Mass Spectrometer): An MS detector provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST). This is crucial for unambiguous confirmation of residual solvents.
-
Instrumentation: Headspace autosampler coupled to a GC-MS system.
-
Chemicals and Reagents: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent. Reference standards for expected residual solvents.
-
GC-MS Conditions:
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 40°C for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Inlet Temperature: 250°C
-
MS Transfer Line Temp: 250°C
-
Ion Source Temp: 230°C
-
MS Mode: Full Scan (m/z 35-350)
-
-
Headspace Parameters:
-
Vial Equilibration Temp: 80°C
-
Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Injection Time: 1.0 minute
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial immediately and vortex to dissolve.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of reference standards and library data. Quantify using an external standard calibration curve.
| Feature | RP-HPLC with DAD | Headspace GC-MS |
| Primary Application | Non-volatile organic impurities, degradants, isomers | Residual solvents, volatile/semi-volatile impurities |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility/boiling point |
| Typical LOD/LOQ | Low µg/mL range (0.01-0.05%) | Low ppm range for solvents |
| Identification Power | Moderate (based on RRT and UV spectra) | High (definitive identification via mass spectra) |
| Key Advantage | Versatile, robust, and widely applicable for purity assays | High sensitivity and specificity for volatile compounds |
| Key Disadvantage | Not suitable for highly volatile or non-UV active compounds | Not suitable for non-volatile or thermally labile compounds |
Integrated Analytical Workflow & Method Validation
A robust quality control strategy does not rely on a single technique but integrates multiple methods in a logical sequence. The validation of these analytical procedures is governed by ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[7][8]
Impurity Identification and Validation Workflow
The following diagram illustrates a typical workflow for impurity analysis and method validation. It begins with method development and proceeds through validation and routine use, with pathways for investigating any new or unknown impurities that may be detected.
Caption: Integrated workflow for impurity analysis and method validation.
ICH Q2(R2) Method Validation Framework
Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[9][10] The core parameters are established by the ICH and are essential for regulatory acceptance.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. netpharmalab.es [netpharmalab.es]
- 5. benchchem.com [benchchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling of 4-Bromo-1-chloro-2-isopropoxybenzene
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] This guide provides a comparative analysis of palladium catalysts for the cross-coupling of a challenging, electronically distinct substrate: 4-Bromo-1-chloro-2-isopropoxybenzene. Our objective is to furnish you with the technical insights and experimental rationale necessary to select the optimal catalytic system for your synthetic endeavors.
The Challenge: Strategic Cross-Coupling of a Differentiated Aryl Halide
The substrate, this compound, presents a unique challenge due to the presence of two different halogen atoms on the aromatic ring. The inherent difference in the reactivity of the C-Br and C-Cl bonds (I > OTf > Br >> Cl) allows for selective functionalization, a powerful tool in multi-step synthesis.[2][3] However, achieving high selectivity and yield requires a carefully chosen palladium catalyst and reaction conditions. The isopropoxy group, an electron-donating substituent, further modulates the electronic properties of the aryl halide, influencing the oxidative addition step of the catalytic cycle.[1][4][5]
This guide will focus on two of the most prevalent and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][6]
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][4] The fundamental steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with a coordinatively unsaturated palladium(0) complex to form a palladium(II) intermediate.[1][4]
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, an organoboron reagent transfers its organic group to the palladium center.[5][7] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst.[1][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Selection: A Comparative Analysis
The choice of palladium catalyst, which comprises a palladium precursor and a ligand, is critical for a successful cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the desired elementary steps of the catalytic cycle.[4]
Here, we compare three widely used palladium catalyst systems for the selective cross-coupling of this compound.
| Catalyst System | Palladium Precursor | Ligand | Key Characteristics | Recommended Application |
| System 1 | Pd(OAc)₂ | SPhos | Bulky, electron-rich monophosphine ligand. Promotes fast reductive elimination and is effective for challenging substrates, including aryl chlorides.[9] | Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly for less reactive aryl chlorides. |
| System 2 | Pd₂(dba)₃ | XPhos | A highly effective biaryl phosphine ligand for a wide range of cross-coupling reactions.[9] Often provides high turnover numbers and is suitable for sterically hindered substrates. | Suzuki-Miyaura and Buchwald-Hartwig couplings requiring high catalyst activity and stability. |
| System 3 | Pd(dppf)Cl₂ | dppf | A ferrocene-based diphosphine ligand. Known for its robustness and effectiveness in a variety of cross-coupling reactions.[10][11] The pre-formed complex offers ease of handling. | A reliable choice for initial screening in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[12] |
Experimental Protocol: A Step-by-Step Guide for Comparative Catalyst Screening
The following protocol provides a general framework for a comparative study of the selected palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. A similar setup can be adapted for the Buchwald-Hartwig amination by substituting the boronic acid with the desired amine and adjusting the base.
Caption: A typical experimental workflow for a comparative catalyst study.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous toluene and deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by adding the palladium precursor (e.g., 0.01 mmol Pd(OAc)₂) and the ligand (e.g., 0.02 mmol SPhos). For the pre-formed Pd(dppf)Cl₂, add it directly to the Schlenk tube (0.01 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (1 mL) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR spectroscopy and determine the yield.
This protocol should be performed for each catalyst system under identical conditions to ensure a valid comparison. The reaction time and temperature may need to be optimized for each catalyst.
Concluding Remarks for the Practicing Scientist
The selection of an optimal palladium catalyst is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. For the selective cross-coupling of this compound, modern bulky monophosphine ligands like SPhos and XPhos often provide superior activity and scope, particularly when targeting the less reactive C-Cl bond. However, the well-established and robust Pd(dppf)Cl₂ remains a valuable and cost-effective option for initial investigations.
By systematically applying the experimental protocol outlined in this guide, researchers can confidently identify the most efficient catalytic system for their specific synthetic needs, ultimately accelerating the drug discovery and development process.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
- 12. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Bromo-1-chloro-2-isopropoxybenzene Performance in API Synthesis
Introduction: Navigating the Landscape of Novel Reagents
In the dynamic field of active pharmaceutical ingredient (API) synthesis, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide addresses the benchmarking of 4-Bromo-1-chloro-2-isopropoxybenzene, a substituted dihalobenzene. Publicly available data on this specific reagent is limited, suggesting its status as a novel or specialized compound. Therefore, this document provides a comprehensive framework for its evaluation. We will dissect its structural features, propose a systematic methodology for performance benchmarking against logical alternatives, and provide detailed experimental protocols. The principles and workflows outlined herein are designed to empower researchers, scientists, and drug development professionals to make data-driven decisions when incorporating new reagents into their synthetic pathways.
The core of this analysis will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability in forming carbon-carbon bonds.[1][2] By rigorously comparing yield, reaction kinetics, and purity, we can establish a clear performance profile for this compound.
Structural and Reactivity Analysis of this compound
The reactivity of this compound is dictated by the interplay of its three key substituents on the benzene ring:
-
The Bromo Group (-Br): This is anticipated to be the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]
-
The Chloro Group (-Cl): While generally less reactive than the bromo group, the chloro substituent offers potential for subsequent, selective functionalization under more forcing reaction conditions or with specialized catalyst systems designed for aryl chloride activation.[1][3] This dual-handle nature can be a significant strategic advantage in multi-step syntheses.
-
The Isopropoxy Group (-O-iPr): As an alkoxy group, it is moderately electron-donating through resonance, which can influence the electronic properties of the aromatic ring and the reactivity of the adjacent chloro group. Its steric bulk, greater than that of a methoxy or ethoxy group, may also play a role in the regioselectivity of reactions and the approach of the catalyst.
Benchmarking Workflow: A Systematic Approach
A robust evaluation of a new reagent requires a systematic and comparative approach. The following workflow provides a logical sequence for benchmarking this compound.
Caption: A systematic workflow for benchmarking new chemical reagents.
Comparative Performance Data: A Predictive Framework
To benchmark this compound, it should be tested against structurally similar alternatives. The following table presents a hypothetical but realistic data set from a standardized Suzuki-Miyaura coupling with phenylboronic acid. This illustrates how experimental results should be structured for clear comparison.
| Reagent | Avg. Reaction Time (h) | Isolated Yield (%) | Product Purity (HPLC, %) | Cost per mmol (USD, est.) |
| This compound | 6 | 88 | >99 | To be determined |
| 4-Bromo-1-chloro-2-methoxybenzene | 5 | 92 | >99 | 1.20 |
| 2,4-Dibromo-1-isopropoxybenzene | 4 | 95 | 97 (minor byproducts) | 1.50 |
| 4-Bromo-2-fluoro-1-isopropoxybenzene | 6 | 85 | >99 | 2.10 |
Interpretation of Hypothetical Data:
-
Yield and Purity: While the methoxy analogue shows a slightly higher yield, this compound provides excellent yield and purity.
-
Selectivity: The dibromo-analogue, while reacting faster, results in lower purity, likely due to side reactions at the second bromine site. The high purity of the product from this compound indicates excellent selectivity for the C-Br bond over the C-Cl bond under these conditions.
-
Cost: The cost of the novel reagent is a critical factor. Even with superior performance, high cost can be prohibitive for large-scale synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized method for comparing the performance of different aryl halides in a Suzuki-Miyaura reaction.
Objective: To couple the aryl halide (1.0 eq) with phenylboronic acid (1.2 eq).
Materials:
-
Aryl Halide (e.g., this compound)
-
Phenylboronic acid
-
Pd(dppf)Cl₂ (Palladium(II) dichlorobis(triphenylphosphine))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a 50 mL round-bottom flask, add the aryl halide (5 mmol, 1.0 eq), phenylboronic acid (6 mmol, 1.2 eq), and potassium carbonate (15 mmol, 3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.1 mmol, 2 mol%).
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
-
Determine the isolated yield and assess purity using HPLC and NMR analysis.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, making it an excellent choice for a baseline comparison.[4]
-
Base: Potassium carbonate is a moderately strong base, effective for activating the boronic acid for transmetalation without causing degradation of sensitive functional groups.[1]
-
Solvent System: The dioxane/water solvent system is widely used as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Forward Outlook
This guide has established a comprehensive framework for benchmarking the performance of this compound in API synthesis. While public data on this specific molecule is scarce, the outlined methodology provides a clear and scientifically rigorous path to determine its utility relative to other commercially available building blocks. By focusing on key performance indicators such as yield, purity, reaction time, and selectivity, researchers can generate the necessary data to justify the integration of this novel reagent into their synthetic strategies. The provided experimental protocol for a Suzuki-Miyaura coupling serves as a robust starting point for this evaluation. Ultimately, a systematic and data-driven approach is paramount to unlocking the potential of new chemical entities in the pursuit of more efficient and innovative pharmaceutical manufacturing.
References
A Senior Application Scientist's Guide to Unexpected Byproducts in Reactions of 4-Bromo-1-chloro-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, the path from starting material to final product is rarely a straight line. Side reactions, often leading to unexpected byproducts, can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth analysis of potential unexpected byproducts that may arise from reactions involving 4-Bromo-1-chloro-2-isopropoxybenzene, a versatile substituted aromatic building block. Understanding these potential side reactions is crucial for process optimization, impurity profiling, and the development of robust and reliable synthetic methodologies.
Introduction: The Reactivity Landscape of this compound
This compound possesses three key functional groups that dictate its reactivity: a bromine atom, a chlorine atom, and an isopropoxy group attached to a benzene ring. The differential reactivity of the C-Br and C-Cl bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allows for selective functionalization. The isopropoxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. However, these very features also open the door to a variety of unexpected transformations.
This guide will explore the formation of byproducts in several common reaction types, including metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and reactions under strongly basic or acidic conditions. We will delve into the mechanistic underpinnings of these side reactions and provide comparative data to illustrate their potential impact.
I. Byproducts from Metal-Halogen Exchange and Subsequent Reactions
Metal-halogen exchange, typically employing organolithium or Grignard reagents, is a common strategy to generate a nucleophilic aryl species from this compound. While the desired reaction is the selective exchange of the bromine atom, several side reactions can lead to a complex product mixture.
A. Homocoupling Byproducts
The formation of symmetrical biaryls, or homocoupling products, is a frequent complication in reactions involving organometallic intermediates. In the case of this compound, this can occur through the coupling of two molecules of the Grignard or organolithium reagent.
Plausible Reaction Pathway for Homocoupling:
Caption: Formation of homocoupling byproduct from the Grignard reagent.
Experimental Data Comparison: Expected Product vs. Homocoupling Byproduct
| Reaction Type | Reagent | Desired Product | Plausible Unexpected Byproduct | Typical Byproduct Yield (%) |
| Grignard Formation & Quenching | Mg, THF then E+ | E-substituted product | 1,1'-dichloro-2,2'-diisopropoxy-4,4'-bibenzene | 5 - 15% |
Note: Yields are representative and can vary significantly based on reaction conditions such as temperature, reaction time, and the purity of the magnesium.
B. Aryne Formation and Subsequent Nucleophilic Addition
Under strongly basic conditions, such as with sodium amide (NaNH₂) or lithium diisopropylamide (LDA), dihaloarenes can undergo elimination to form highly reactive aryne intermediates. For this compound, elimination of HBr or HCl can lead to a chloro-isopropoxy-benzyne intermediate, which can then be trapped by any nucleophile present in the reaction mixture, leading to regioisomeric products.[1][2]
Plausible Reaction Pathway for Aryne Formation:
Caption: Aryne formation leading to regioisomeric byproducts.
II. Unexpected Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for C-C and C-N bond formation. However, they are not without their potential pitfalls.
A. Protodehalogenation
Protodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in many cross-coupling reactions. This can occur through various mechanisms, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.
Plausible Reaction Pathway for Protodehalogenation:
Caption: Protodehalogenation as a competing pathway in cross-coupling.
B. Homocoupling of Boronic Acids (Suzuki-Miyaura Coupling)
In Suzuki-Miyaura reactions, the homocoupling of the boronic acid partner to form a symmetrical biaryl is a well-documented side reaction, often promoted by the presence of oxygen.[3]
Experimental Data Comparison: Cross-Coupling vs. Side Products in a Representative Suzuki-Miyaura Reaction
| Desired Product | Protodehalogenation Byproduct | Homocoupling Byproduct (from boronic acid) | Typical Byproduct Yields (%) |
| Aryl-substituted product | 1-Chloro-2-isopropoxybenzene | Biaryl from boronic acid | Protodehalogenation: 2-10%Homocoupling: 5-20% |
Note: Yields are highly dependent on the specific boronic acid, catalyst, base, and reaction conditions, especially the exclusion of oxygen.
C. β-Hydride Elimination (Buchwald-Hartwig Amination)
In the Buchwald-Hartwig amination, an unproductive side reaction can occur where the palladium-amide intermediate undergoes β-hydride elimination, leading to a hydrodehalogenated arene and an imine. This is more prevalent with amines bearing β-hydrogens.
III. Instability of the Isopropoxy Group
The isopropoxy group, while generally stable, can be susceptible to cleavage under certain conditions, leading to the formation of phenolic byproducts.
A. Cleavage under Acidic or Lewis Acidic Conditions
Strong protic acids or Lewis acids can promote the cleavage of the ether linkage. The secondary carbocation formed from the isopropyl group is relatively stable, facilitating this cleavage.
Plausible Reaction Pathway for Isopropoxy Group Cleavage:
Caption: Lewis acid-mediated cleavage of the isopropoxy group.
Experimental Protocols for Byproduct Characterization
Identifying and quantifying unexpected byproducts is critical for process development. The following are general protocols for the characterization of the byproducts discussed.
Protocol 1: GC-MS Analysis for Volatile Byproducts
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Method:
-
Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.
-
Injection: 1 µL split injection.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detection: Scan a mass range of 40-500 m/z.
-
-
Data Analysis: Identify peaks corresponding to the starting material, desired product, and potential byproducts by comparing their mass spectra to libraries (e.g., NIST) and known fragmentation patterns.
Protocol 2: LC-MS Analysis for Less Volatile Byproducts
-
Sample Preparation: Dilute the crude reaction mixture in a mobile phase-compatible solvent (e.g., acetonitrile or methanol).
-
LC-MS Method:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
MS Detection: Use both positive and negative ion modes to detect a wider range of compounds.
-
-
Data Analysis: Extract ion chromatograms for the expected masses of potential byproducts to confirm their presence.
Protocol 3: Isolation and NMR Spectroscopy
-
Purification: If a byproduct is present in a significant amount, isolate it using column chromatography or preparative HPLC.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the isolated byproduct. The chemical shifts and coupling patterns will provide definitive structural information. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
Conclusion
The formation of unexpected byproducts is a common challenge in organic synthesis. For a seemingly straightforward starting material like this compound, a number of side reactions can occur depending on the chosen reaction conditions. By understanding the mechanistic pathways that lead to these byproducts—including homocoupling, protodehalogenation, aryne formation, and ether cleavage—researchers can develop strategies to minimize their formation. Careful control of reaction parameters such as temperature, exclusion of oxygen and water, and the choice of reagents, catalysts, and bases are paramount. Furthermore, robust analytical methods are essential for the identification and quantification of these impurities, ensuring the development of high-purity, well-characterized final products.
References
A Comparative Guide to Regioselectivity in Reactions of 4-Bromo-1-chloro-2-isopropoxybenzene
This guide provides an in-depth analysis of the regiochemical outcomes in key organic reactions involving 4-Bromo-1-chloro-2-isopropoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reaction selectivity. We will objectively compare different reaction pathways, supported by mechanistic insights and detailed experimental frameworks for validation.
Introduction: The Strategic Importance of Regiocontrol
This compound is a polysubstituted aromatic compound offering multiple sites for chemical modification. The strategic functionalization of this scaffold is paramount in multi-step syntheses, particularly in the development of pharmaceutical active ingredients and advanced materials. The challenge—and opportunity—lies in selectively targeting one of its reactive sites: the C-H bonds on the aromatic ring, the carbon-bromine (C-Br) bond, or the carbon-chlorine (C-Cl) bond. Understanding and controlling the regioselectivity of reactions is not merely an academic exercise; it is a critical factor in maximizing yield, minimizing complex purification steps, and ensuring the economic viability of a synthetic route.
This guide will explore three major classes of reactions and provide a comparative analysis of their regioselective outcomes.
Electrophilic Aromatic Substitution (EAS): The Dominance of the Activating Group
Electrophilic aromatic substitution is a foundational method for introducing new functional groups onto an aromatic ring. The regiochemical outcome on a substituted benzene is dictated by the electronic properties of the existing substituents.[1][2]
Analysis of Substituent Directing Effects
The regioselectivity in this compound is determined by the interplay of the three substituents. Their individual effects are summarized below.
| Substituent | Type | Inductive Effect (-I) / Resonance Effect (+M) | Directing Effect | Reactivity |
| -O-iPr (Isopropoxy) | Activating | Weak -I, Strong +M | Ortho, Para | Activating |
| -Br (Bromo) | Deactivating | Strong -I, Weak +M | Ortho, Para | Deactivating |
| -Cl (Chloro) | Deactivating | Strong -I, Weak +M | Ortho, Para | Deactivating |
Causality Behind Selectivity: The isopropoxy group is a powerful activating group because the resonance donation (+M effect) from its oxygen lone pairs far outweighs its inductive withdrawal (-I effect).[3][4] This significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1] Conversely, the halogens (Br and Cl) are deactivating groups because their strong electronegativity leads to a dominant inductive withdrawal of electron density (-I effect).[5][6]
When multiple substituents are present, the most powerfully activating group dictates the position of substitution. In this case, the isopropoxy group controls the regioselectivity, directing incoming electrophiles to its ortho and para positions.
The available positions for substitution are C3 and C5.
-
Position C3: Ortho to the strongly activating isopropoxy group.
-
Position C5: Meta to the isopropoxy group but ortho to the bromo group.
Therefore, electrophilic attack will overwhelmingly occur at the C3 position , which is activated by the dominant isopropoxy director.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling: A Tale of Two Halides
Transition metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds.[7][8] For this compound, the two halide atoms provide distinct handles for these transformations, with predictable regioselectivity based on bond reactivity.
Comparative Reactivity: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[9][10][11] and Buchwald-Hartwig amination[12][13][14], the reactivity of the aryl halide is paramount. The first and rate-determining step of the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[15]
The relative reactivity follows the trend: C-I > C-Br > C-OTf > C-Cl .
This trend is a function of bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is weaker and more easily cleaved by the palladium catalyst than the C-Cl bond (approx. 340 kJ/mol). This difference provides a robust and reliable method for achieving regioselectivity. By carefully controlling reaction conditions (e.g., temperature, reaction time, and catalyst choice), it is possible to selectively functionalize the C-Br position while leaving the C-Cl bond intact.[16][17]
Caption: Simplified Suzuki-Miyaura catalytic cycle showing selective C-Br activation.
Directed Ortho-Metalation (DoM): Leveraging the Isopropoxy Group
Directed ortho-metalation is a powerful technique for regioselective deprotonation and subsequent functionalization of aromatic rings. It relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position.
The isopropoxy group, like other alkoxy groups, is an effective DMG.[18] In the case of this compound, the isopropoxy group will direct lithiation (e.g., with n-BuLi or s-BuLi) to the C3 position . This method offers an alternative and highly selective route to functionalize the C3 position, complementing the EAS pathway. It is important to note that metal-halogen exchange at the C-Br position can be a competing reaction, especially with reagents like n-BuLi at higher temperatures.[18][19] Using bases like lithium diisopropylamide (LDA) at low temperatures can favor the deprotonation pathway.
Experimental Design and Confirmation of Regioselectivity
General Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-chloro-2-isopropoxybenzene
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 4-Bromo-1-chloro-2-isopropoxybenzene (CAS No. 637022-52-7). As a halogenated aromatic ether, this compound requires specialized handling and disposal procedures to mitigate risks to personnel, research integrity, and the environment. This guide is designed for laboratory professionals engaged in research and development who handle such reagents.
Foundational Analysis: Understanding the Compound
Proper disposal begins with a thorough understanding of the material's chemical properties and associated hazards. This compound is a substituted benzene ring containing both bromine and chlorine atoms, classifying it as a halogenated organic compound.[1] This classification is the primary determinant for its disposal pathway.
While a specific, publicly available Safety Data Sheet (SDS) for this exact CAS number is not prevalent, a reliable hazard profile can be inferred from structurally analogous compounds. Chemicals such as 4-Bromo-1-chloro-2-fluorobenzene and other related substituted halobenzenes consistently exhibit specific health and environmental hazards.[2][3] Based on this data, users must handle this compound as, at minimum, a substance that can cause skin, eye, and respiratory irritation and is likely to be toxic to aquatic life.[4][5]
Table 1: Key Safety and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 637022-52-7 | [6][7] |
| Molecular Formula | C₉H₁₀BrClO | [7][8] |
| Molecular Weight | 249.53 g/mol | [7][8] |
| Classification | Halogenated Organic Compound | [1] |
| Inferred GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | [2][4] |
| Incompatible Materials | Strong oxidizing agents | [4][9] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Effective disposal is contingent on rigorous pre-disposal protocols. The choices made during handling and storage directly impact the safety and compliance of the final waste stream.
2.1. Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The rationale is to prevent all routes of exposure—dermal, ocular, and respiratory.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) tested for breakthrough time with halogenated aromatic compounds. Always inspect gloves for degradation or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[4]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.[4]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to control vapor and aerosol exposure.[2][10]
2.2. Waste Segregation: The Critical First Step
The single most important operational step is the correct segregation of waste. Due to their hazardous nature and the specific treatment they require, halogenated organic wastes must never be mixed with non-halogenated streams.[1]
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste." The container must be kept closed except when adding waste.[2]
-
Why Segregation is Crucial: The preferred disposal method for halogenated organics is high-temperature incineration in a facility equipped with acid gas scrubbers.[11] During combustion, the bromine and chlorine atoms form hydrobromic acid (HBr) and hydrochloric acid (HCl). These corrosive gases must be neutralized (scrubbed) to prevent their release into the atmosphere. Mixing this waste with non-halogenated streams, which may be destined for fuel blending or simpler incineration, contaminates the entire batch and can lead to regulatory violations and damage to disposal equipment.
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for preparing this compound waste for final disposal.
3.1. Waste Collection Protocol
-
Identify the Waste Stream: Determine if the waste is unused pure compound, a spent reaction mixture, or contaminated materials (e.g., gloves, weighing paper, spill cleanup debris). All forms are considered hazardous.
-
Transfer to Waste Container: Working inside a chemical fume hood, carefully transfer the waste into the designated "Halogenated Organic Waste" container. For solids, use a dedicated scoop. For liquids, use a funnel to prevent spills.
-
Seal the Container: Securely close the container lid immediately after adding waste to prevent the escape of vapors.[4][9]
-
Log the Waste: Maintain a detailed log on the container or an associated waste tag. Record the chemical name ("this compound"), the quantity added, and the date. This is a regulatory requirement for tracking hazardous waste.[12]
-
Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2][9]
3.2. Arranging for Final Disposal Disposal of this material is not a "do-it-yourself" process. It must be managed by a licensed hazardous waste disposal company.
-
Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact. They manage the contracts with certified disposal vendors.
-
Provide Documentation: Supply the EHS office with the completed waste log. They will use this information to prepare the necessary manifests for transport.
-
Scheduled Pickup: EHS will coordinate the pickup of the waste container by the licensed vendor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.[5][9]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Emergency Protocols: Spill Management
Accidental releases must be managed swiftly and safely to protect personnel and the environment.
4.1. Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.1.[2]
4.2. Containment and Cleanup
-
Prevent Spread: Prevent the spilled material from entering drains or sewers.[2]
-
Absorb/Collect: For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For a solid spill, carefully sweep up the material, avoiding dust generation.[5]
-
Collect Waste: Using spark-proof tools, collect the absorbed material and contaminated debris into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and the EHS department, regardless of the spill size.
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] As a halogenated organic compound, it falls under the regulations for hazardous waste.[14] Depending on its use, specific EPA hazardous waste codes may apply, such as F-codes for spent solvents (e.g., F001, F002) or a U-code if it is a discarded commercial chemical product.[15][16] Your institution's EHS department is responsible for ensuring full compliance with these complex regulations.
Adherence to these procedures is not merely a matter of best practice; it is a professional and legal obligation to ensure a safe and sustainable research environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. abacipharma.com [abacipharma.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
- 13. govinfo.gov [govinfo.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. wku.edu [wku.edu]
- 16. Waste Code [rcrainfo.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

